DK2403
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17ClN4O2 |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
N-[3-[6-(benzylamino)pyrimidin-4-yl]oxyphenyl]-2-chloroacetamide |
InChI |
InChI=1S/C19H17ClN4O2/c20-11-18(25)24-15-7-4-8-16(9-15)26-19-10-17(22-13-23-19)21-12-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,24,25)(H,21,22,23) |
InChI-Schlüssel |
SWAPCFYOLJWGBA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DK2403
For Immediate Release
This whitepaper provides a detailed technical overview of the mechanism of action of DK2403, a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, signal transduction, and kinase inhibitor development.
Core Mechanism of Action: Covalent Inhibition of MAP2K7
This compound exerts its therapeutic effect through the highly specific and covalent inhibition of MAP2K7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade.[1] The compound, also referred to as compound 25 in scientific literature, was rationally designed to achieve high potency and selectivity.[1]
The primary mechanism involves the covalent engagement of the Cys218 residue within the active site of MAP2K7.[1][2] This targeted covalent interaction is irreversible, leading to a sustained inhibition of the kinase's activity. The covalent binding has been confirmed through liquid chromatography-time-of-flight mass spectrometry (LC-TOF MS) analysis, which demonstrated the formation of a covalent adduct between this compound and the MAP2K7 protein.[1] This irreversible binding is further supported by washout cytotoxicity studies, where the cytotoxic effect of this compound was resistant to removal of the compound.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been quantitatively assessed through various in vitro assays.
| Parameter | Value | Cell Lines / Conditions | Reference |
| MAP2K7 IC50 | 10 nM | In vitro kinase assay | [1][2][3] |
| MAP2K7 IC50 (without preincubation) | 93 nM | In vitro kinase assay | [1] |
| MEK4 IC50 | > 80 µM | In vitro kinase assay | [2] |
| RPMI-8402 cell IC50 (Cytotoxicity) | 2.9 µM | T-ALL cell line, 48h incubation | [2] |
| ALL-SIL cell IC50 (Cytotoxicity) | 1.1 µM | T-ALL cell line, 48h incubation | [2] |
Off-Target Profile: Kinome screening of this compound against a panel of 90 wildtype kinases at a concentration of 1 µM revealed significant binding only to EGFR.[1] Notably, the compound showed no appreciable activity against other MEK isoforms (MEK1/2, MEK3, MEK5, MEK6), p38α/β, or JNK1/2/3, highlighting its selectivity.[1][2]
Signaling Pathway and Downstream Effects
MAP2K7 is the sole known activator of JNK, a critical node in signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of the MAP2K7-JNK pathway is implicated in the pathology of certain cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[1]
By covalently inhibiting MAP2K7, this compound effectively blocks the downstream signaling cascade. This was demonstrated by a dose-dependent decrease in the phosphorylation of JNK and its substrate, Activating Transcription Factor 2 (ATF2), in T-ALL cells following treatment with this compound.[1][2] The inhibition of this pro-survival signaling pathway ultimately leads to marked cytotoxicity in T-ALL cell lines.[1]
Experimental Protocols
Covalent Binding Confirmation by LC-TOF MS
To confirm the covalent mechanism of action, full-length MAP2K7 N-terminal GST fusion protein was incubated with a 2-fold molar excess of this compound. The resulting incubate was then analyzed by liquid chromatography-time-of-flight mass spectrometry (LC-TOF MS) to detect the mass change corresponding to the covalent adduction of this compound to the protein. For peptide-level confirmation, the incubates were digested with either a combination of trypsin and chymotrypsin (B1334515) or with GluC, followed by tandem mass spectrometry analysis to identify the specific peptide containing the Cys218 residue adducted with this compound.[1]
Washout Cytotoxicity Studies
T-ALL cell lines were treated with this compound for a specified period. Subsequently, the compound was removed by washing the cells with fresh media. The viability of the cells was then assessed at a later time point (e.g., 48 hours) and compared to cells that were continuously exposed to the compound and untreated control cells. The resistance of the cytotoxic effect to washout provides evidence for a covalent and irreversible mechanism of action.[1]
Western Blot Analysis of JNK and ATF2 Phosphorylation
T-ALL cells were treated with varying concentrations of this compound for 24 hours. Following treatment, cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated ATF2 (p-ATF2), and total ATF2. A loading control, such as GAPDH or β-actin, was also used to ensure equal protein loading. The levels of phosphorylated proteins relative to the total protein levels were then quantified to determine the effect of this compound on the JNK signaling pathway.[1]
References
The Core Target of DK2403: A Technical Guide to a Selective Covalent MAP2K7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core target and mechanism of action of DK2403, a highly potent and selective covalent inhibitor. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key validation studies, and visual representations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound is a rationally designed small molecule that selectively targets Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7) , also known as MEK7. It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the kinase's active site. This targeted inhibition leads to the attenuation of the downstream JNK signaling pathway, resulting in cytotoxic effects in specific cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL). The high potency and selectivity of this compound make it a valuable tool for studying MAP2K7 biology and a potential therapeutic candidate.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the potency, selectivity, and cellular effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 10 nM[1] | The half maximal inhibitory concentration against MAP2K7, indicating high potency. |
| Covalent Binding Site | Cys218[1][2] | The specific cysteine residue in the MAP2K7 active site that this compound covalently modifies. |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Inhibition | Note |
| MAP2K7 (MEK7) | Potent Inhibition | Primary target. |
| MAP2K4 (MEK4) | > 80 µM (IC50)[1] | Demonstrates high selectivity over the closely related MEK4 isoform. |
| MEK1/2, p38α/β, JNK1/2/3 | No appreciable activity[1] | Indicates specificity within the broader MAPK signaling network. |
| EGFR | Appreciable binding at 1 µM[3][4] | Identified as a potential off-target at higher concentrations. |
Table 3: Cellular Activity of this compound in T-ALL Cell Lines
| Cell Line | IC50 (Cytotoxicity) | Reference |
| RPMI-8402 | 2.9 µM[1] | [1] |
| ALL-SIL | 1.1 µM[1] | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting MAP2K7, a key component of the c-Jun N-terminal kinase (JNK) signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with its target and its cellular effects.
Covalent Target Engagement Verification by LC-TOF Mass Spectrometry
This protocol outlines the procedure to confirm the covalent binding of this compound to MAP2K7.
Protocol Details:
-
Protein-Inhibitor Incubation:
-
Recombinant full-length N-terminal GST fusion MAP2K7 protein is incubated with a 2-fold molar excess of this compound.
-
The incubation is carried out in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT) for 1 hour at room temperature.
-
-
Intact Protein Analysis:
-
The reaction mixture is subjected to Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF MS).
-
The resulting mass spectrum is deconvoluted to determine the molecular weight of the protein.
-
A mass increase corresponding to the molecular weight of this compound confirms covalent adduct formation.
-
-
Peptide Mapping for Site Identification:
-
The incubated protein sample is denatured, reduced, and alkylated.
-
The protein is then digested using a combination of trypsin and chymotrypsin or GluC overnight at 37°C.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The MS/MS data is searched against the MAP2K7 protein sequence to identify peptides covalently modified by this compound.
-
The specific peptide containing the Cys218 residue with a mass modification corresponding to this compound confirms the binding site.[2]
-
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets JNK and ATF2 in T-ALL cells.[2]
Protocol Details:
-
Cell Culture and Treatment:
-
T-ALL cell lines (e.g., JURKAT, KOPT-K1) are cultured in appropriate media.
-
Cells are treated with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
-
Protein Extraction:
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-JNK, total JNK, phospho-ATF2, total ATF2, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software.
-
The ratio of phosphorylated protein to total protein is calculated to determine the inhibitory effect of this compound.
-
T-ALL Cell Line Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on T-ALL cell lines.
Protocol Details:
-
Cell Seeding:
-
T-ALL cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48 hours.
-
-
Viability Assessment:
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
For MTT, the formazan (B1609692) product is solubilized, and absorbance is read at 570 nm. For CellTiter-Glo, luminescence is measured.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Washout Experiment for Covalent Inhibition Confirmation:
To further confirm the covalent mechanism of action in a cellular context, a washout experiment is performed.[2]
-
Cells are treated with this compound for a short period (e.g., 4 hours).
-
The drug-containing medium is removed, and the cells are washed with fresh medium.
-
The cells are then incubated in drug-free medium for the remainder of the 48-hour period.
-
Cell viability is assessed as described above. A sustained cytotoxic effect after washout is indicative of irreversible, covalent inhibition.[2]
Conclusion
This compound is a potent and selective covalent inhibitor of MAP2K7. Its mechanism of action has been thoroughly characterized through a series of in vitro and cellular assays. The data presented in this guide highlights its potential as a chemical probe to investigate MAP2K7-driven signaling and as a starting point for the development of novel therapeutics targeting diseases with aberrant JNK pathway activation, such as T-cell acute lymphoblastic leukemia. The detailed protocols provided herein offer a framework for the further investigation and validation of this and other covalent kinase inhibitors.
References
DK2403: A Technical Guide to its MAP2K7 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of DK2403, a potent and covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), also known as MKK7. The information presented herein is compiled from publicly available research to assist researchers, scientists, and drug development professionals in understanding the specific and off-target activities of this compound.
Core Selectivity Profile of this compound
This compound was identified as a highly potent and selective inhibitor of MAP2K7. It demonstrates significant potency for its primary target while exhibiting minimal interaction with a wide range of other kinases, marking it as a valuable tool for studying MAP2K7-mediated signaling pathways.
Potency against MAP2K7
This compound exhibits potent, time-dependent inhibition of MAP2K7, characteristic of its covalent binding mechanism. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range, highlighting its strong affinity for the target enzyme.
| Target | IC50 (with preincubation) | IC50 (without preincubation) |
| MAP2K7 | 10 nM[1] | 93 nM[1] |
Selectivity against other MEK Isoforms
A key aspect of a targeted inhibitor's utility is its selectivity against closely related family members. This compound has been shown to be highly selective for MAP2K7 over other members of the MAP2K (MEK) family.
| Kinase | IC50 |
| MEK4 | > 80 µM[1] |
| MEK3 | Inactive[1] |
| MEK5 | Inactive[1] |
| MEK6 | Inactive[1] |
Broad Kinome Selectivity
To assess its broader selectivity, this compound was screened against a panel of 97 kinases using the DiscoverX/Eurofins ScanEDGE platform. At a concentration of 1 µM, this compound demonstrated a very clean off-target profile, with significant interaction observed only with the Epidermal Growth Factor Receptor (EGFR) and its L858R mutant.[1]
| Off-Target Kinase (at 1 µM) | Interaction |
| EGFR | Significant Interaction[1] |
| EGFR (L858R) | Significant Interaction[1] |
Furthermore, the inhibitor showed no appreciable activity against other key kinases in related signaling pathways, including MEK1/2, p38α/β, and JNK1/2/3.[1]
Mechanism of Action
This compound is a covalent inhibitor that irreversibly binds to MAP2K7. This targeted covalent modification is achieved through the interaction of an electrophilic moiety on this compound with a specific cysteine residue within the MAP2K7 active site.
Covalent Engagement of Cys218
Mass spectrometry analysis has confirmed that this compound forms a covalent bond with the Cys218 residue of MAP2K7.[1] This specific interaction is crucial for its high potency and selectivity, as only a small subset of the human kinome possesses a cysteine at this analogous position.[1]
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity and activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The potency of this compound against MAP2K7 and other MEK isoforms was determined using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Protocol:
-
Kinase Reaction: Recombinant MAP2K7 enzyme is incubated with its substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: A serial dilution of this compound (or vehicle control) is added to the reaction mixture. For time-dependent inhibition, a pre-incubation period of the enzyme with the inhibitor is included before the addition of ATP.
-
Reaction Termination: After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced to ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Kinome-wide Selectivity Profiling (ScanEDGE)
The broad selectivity of this compound was assessed using the ScanEDGE service from Eurofins DiscoverX. This is a competition binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of kinases.
Workflow:
-
Assay Preparation: A panel of 97 recombinant kinases is prepared, each coupled to an active-site directed ligand that is immobilized on a solid support.
-
Compound Incubation: this compound is incubated with the kinase-ligand complexes at a standard concentration (e.g., 1 µM).
-
Competitive Binding: this compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Interpretation: The results are typically expressed as a percentage of control, where a lower percentage indicates greater inhibition of binding.
Cellular Cytotoxicity Assay
The cytotoxic effects of this compound were evaluated in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. A common method for assessing cell viability is the MTT assay.
Protocol (General):
-
Cell Seeding: T-ALL cells (e.g., RPMI-8402, ALL-SIL) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values for cytotoxicity are determined.
Signaling Pathway Context
MAP2K7 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, proliferation, and apoptosis. The high selectivity of this compound makes it an excellent tool for dissecting the specific roles of MAP2K7 in this pathway.
References
DK2403: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Potent and Selective Covalent MAP2K7 Inhibitor
DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MKK7).[1] Its unique mechanism of action and significant anti-proliferative effects in specific cancer cell lines have positioned it as a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a benzylamine-functionalized pyrimidine.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-((5-bromo-2-chloropyrimidin-4-yl)amino)benzenamine | Inferred from Synthesis |
| Molecular Formula | C₁₉H₁₇ClN₄O₂ | [2] |
| Molecular Weight | 368.82 g/mol | [2] |
| CAS Number | 2902651-64-1 | [2] |
| Appearance | Solid | [2] |
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor that functions through covalent modification of a specific cysteine residue within the ATP binding pocket of MAP2K7.[1]
Covalent Engagement: this compound selectively targets Cys218, a unique residue in the hinge region of MAP2K7.[1] This covalent and irreversible binding leads to the inactivation of the kinase.
Signaling Pathway Inhibition: MAP2K7 is a key component of the c-Jun N-terminal kinase (JNK) signaling cascade. By inhibiting MAP2K7, this compound effectively blocks the downstream phosphorylation of JNK and its substrate, Activating Transcription Factor 2 (ATF2).[1] This signaling pathway is implicated in cellular proliferation, differentiation, and stress responses. The inhibition of this pathway by this compound has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells.[1]
References
biological activity of DK2403 in cancer cells
An In-depth Technical Guide on the Biological Activity of DK2403 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of this compound, a potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), in cancer cells. This document details its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function, with a focus on its potential as a therapeutic agent in T-cell acute lymphoblastic leukemia (T-ALL).
Core Mechanism of Action
This compound is a rationally designed, irreversible inhibitor of MAP2K7 (also known as MEK7). Its primary mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys218, located within the ATP-binding pocket of the MAP2K7 enzyme.[1][2][3] This covalent engagement leads to the inactivation of MAP2K7, thereby blocking the downstream signaling cascade.
The inhibition of MAP2K7 by this compound directly impacts the c-Jun N-terminal kinase (JNK) signaling pathway. Specifically, it prevents the phosphorylation and activation of JNK, which in turn leads to a reduction in the phosphorylation of downstream transcription factors such as Activating Transcription Factor 2 (ATF2).[1][2] The disruption of this signaling pathway is believed to be the primary driver of the cytotoxic effects of this compound in cancer cells.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its potency and cytotoxicity.
Table 1: In Vitro Potency of this compound against MAP2K7
| Parameter | Value | Notes |
| IC50 | 10 nM (0.01 µM) | Determined by an in vitro kinase assay.[3][4][5] |
| Binding Mechanism | Covalent | Targets Cys218 in the MAP2K7 active site.[1][2][3] |
| Selectivity | High | Shows minimal activity against other MEK isoforms (MEK1/2, MEK4) and other kinases like p38α/β and JNK1/2/3.[3] |
Table 2: Cytotoxicity of this compound in T-ALL Cell Lines
| Cell Line | IC50 (µM) |
| ALL-SIL | 1.1[2][3] |
| RPMI-8402 | 2.9[2][3] |
| JURKAT | 1.1 - 2.9 (range)[2] |
| KOPT-K1 | 1.1 - 2.9 (range)[2] |
Signaling Pathway
The following diagram illustrates the MAP2K7 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
In Vitro MAP2K7 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAP2K7.
-
Methodology:
-
Recombinant human MAP2K7 enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The reaction is initiated by the addition of ATP and a substrate peptide (e.g., a JNK-derived peptide).
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound on T-ALL cell lines.
-
Methodology:
-
T-ALL cells (e.g., ALL-SIL, RPMI-8402, JURKAT, KOPT-K1) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation status of JNK and ATF2.
-
Methodology:
-
T-ALL cells are treated with various concentrations of this compound for a defined period.
-
Following treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated ATF2 (p-ATF2), total ATF2, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Covalent Binding Mass Spectrometry
-
Objective: To confirm the covalent engagement of this compound with MAP2K7.
-
Methodology:
-
Recombinant full-length MAP2K7 protein is incubated with this compound.
-
The protein-inhibitor complex is analyzed by liquid chromatography-time-of-flight mass spectrometry (LC-TOF MS) to detect the mass shift corresponding to the covalent adduction of this compound to the protein.
-
To identify the specific binding site, the protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin/chymotrypsin or GluC).
-
The resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS) to identify the peptide covalently modified by this compound and pinpoint the exact amino acid residue (Cys218) of modification.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the biological activity of this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a highly potent and selective covalent inhibitor of MAP2K7. Its ability to induce cytotoxicity in T-ALL cell lines through the inhibition of the JNK signaling pathway warrants further investigation. Future preclinical studies should focus on evaluating the in vivo efficacy and safety of this compound in animal models of T-ALL. Additionally, exploring its potential in other cancers where the MAP2K7-JNK pathway is implicated could broaden its therapeutic applications.
References
- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
The Role of DK2403 in the JNK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is intricately involved in a myriad of cellular processes, including proliferation, apoptosis, and stress responses.[1][] Dysregulation of this pathway is implicated in various pathologies, notably in hematologic malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).[3] This document provides a comprehensive technical overview of DK2403, a novel, highly potent, and selective covalent inhibitor of MAP2K7 (MEK7), a key upstream kinase in the JNK signaling cascade. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
Introduction to the JNK Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade that transmits extracellular signals to elicit cellular responses.[1] The core of this pathway consists of a three-tiered module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). In the canonical JNK pathway, various stress stimuli, such as inflammatory cytokines and environmental stresses, activate a MAP3K. This activated MAP3K then phosphorylates and activates a MAP2K, specifically MKK4 (MAP2K4) and/or MKK7 (MAP2K7).[] These MAP2Ks, in turn, dually phosphorylate and activate the JNKs (JNK1/2/3) on threonine and tyrosine residues within their activation loop.[] Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, thereby modulating gene expression to control cellular fate.
This compound: A Selective MAP2K7 Inhibitor
This compound has been identified as a highly potent and selective covalent inhibitor of MAP2K7.[3][4] Its targeted approach offers a refined tool for dissecting the specific roles of MAP2K7 in JNK signaling and presents a promising therapeutic strategy for diseases driven by aberrant MAP2K7 activity.
Mechanism of Action
This compound functions as a covalent inhibitor, forming a permanent bond with its target enzyme, MAP2K7.[3] This irreversible inhibition is achieved through the covalent engagement of the unique Cys218 residue located within the active site of MAP2K7.[3][4] By binding to this specific cysteine residue, this compound effectively blocks the kinase activity of MAP2K7, thereby preventing the subsequent phosphorylation and activation of JNK. This targeted covalent mechanism contributes to the high potency and prolonged duration of action of the compound.[3]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Notes | Reference |
| MAP2K7 IC50 | 10 nM | With preincubation. | [3][4][5] |
| MAP2K7 IC50 | 93 nM | Without preincubation. | [3] |
| MEK4 IC50 | > 80 µM | Demonstrates high selectivity over MEK4. | [4] |
| Other Kinases | No appreciable activity | Tested against MEK1/2, p38α/β, JNK1/2/3. | [4] |
| Off-Target Activity | Appreciable binding to EGFR | Observed at a concentration of 1 µM. | [3] |
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Cell Line | IC50 (Cytotoxicity) | Notes | Reference |
| RPMI-8402 | 2.9 µM | T-ALL cell line. | [4] |
| ALL-SIL | 1.1 µM | T-ALL cell line. | [4] |
Table 2: Cytotoxicity of this compound in T-ALL Cell Lines
Signaling Pathway and Experimental Workflow Visualization
To elucidate the role of this compound in the JNK signaling pathway and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: The JNK signaling cascade and the inhibitory action of this compound on MAP2K7.
Caption: A generalized workflow for characterizing the activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot Analysis for JNK and ATF2 Phosphorylation
This protocol is designed to assess the dose-dependent effect of this compound on the phosphorylation of JNK and its downstream target, ATF2, in T-ALL cells.[3]
-
Cell Culture and Treatment: T-ALL cell lines (e.g., RPMI-8402, ALL-SIL) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a predetermined density and allowed to adhere or stabilize. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).[3][4]
-
Cell Lysis: Following treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated ATF2 (p-ATF2), total ATF2, and a loading control (e.g., GAPDH or β-actin). Following primary antibody incubation, the membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software to determine the relative levels of protein phosphorylation.
Covalent Engagement Confirmation by Mass Spectrometry
This protocol aims to confirm the covalent binding of this compound to MAP2K7.[3]
-
Protein Incubation: Full-length, purified MAP2K7 protein (e.g., N-terminal GST fusion) is incubated with a molar excess of this compound (e.g., 2 equivalents) under appropriate buffer conditions and for a sufficient duration to allow for covalent bond formation.[3]
-
Intact Protein Analysis (LC-TOF MS): The reaction mixture is analyzed by liquid chromatography-time of flight mass spectrometry (LC-TOF MS) to determine the mass of the intact protein.[3] A mass shift corresponding to the molecular weight of this compound would indicate covalent modification of the MAP2K7 protein.
-
Proteolytic Digestion: The incubated protein sample is subjected to proteolytic digestion using enzymes such as trypsin, chymotrypsin, or GluC to generate smaller peptides.[3]
-
Peptide Mapping (Tandem Mass Spectrometry): The resulting peptide mixture is analyzed by tandem mass spectrometry (MS/MS). The fragmentation spectra are analyzed to identify the specific peptide containing the Cys218 residue and to confirm that it is adducted with this compound.[3] This provides definitive evidence of the covalent binding site.
Conclusion
This compound represents a significant advancement in the development of targeted inhibitors for the JNK signaling pathway. Its high potency and selectivity for MAP2K7, coupled with its covalent mechanism of action, make it an invaluable tool for basic research and a promising candidate for further therapeutic development, particularly in the context of T-ALL.[3] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the role of this compound in JNK signaling.
References
An In-depth Technical Guide to the Discovery and Synthesis of DK2403, a Potent and Selective MAP2K7 Inhibitor
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DK2403, a novel, highly potent, and selective covalent inhibitor of mitogen-activated protein kinase kinase 7 (MAP2K7), also known as MEK7. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAP kinase signaling cascade, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL).
Introduction
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, and stress responses.[1] Within these cascades, MAP2K enzymes function as critical nodes that phosphorylate and activate MAPKs. MAP2K7 (MEK7) is a key activator of the c-Jun N-terminal kinases (JNKs), which are implicated in the pathophysiology of various diseases, including cancer. This compound has emerged as a significant research tool and potential therapeutic lead due to its high potency and selectivity for MAP2K7.
Discovery and Rational Design
This compound was developed through a rational design approach aimed at creating a highly potent and selective irreversible inhibitor of MAP2K7.[1] The design strategy focused on targeting a unique cysteine residue (Cys218) within the active site of MAP2K7, allowing for covalent bond formation and irreversible inhibition.[1] This approach led to the synthesis of a novel class of benzylamine-functionalized pyrimidines, with this compound (also referred to as compound 25 in some literature) demonstrating exceptional potency.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a streamlined one-pot process, which facilitates the rapid generation of chemical diversity for structure-activity relationship (SAR) studies.[1] While the specific, step-by-step reaction conditions and purification methods require access to the full supplementary information of the primary research paper, the general approach involves the construction of the functionalized pyrimidine (B1678525) core followed by the introduction of the benzylamine (B48309) moiety.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective covalent inhibitor of MAP2K7 with an IC50 of 10 nM.[2][3] Its mechanism of action involves the covalent engagement of the Cys218 residue in the active site of MAP2K7.[1][2] This covalent modification leads to irreversible inhibition of the kinase. This compound exhibits high selectivity for MAP2K7, with virtually no activity against the closely related kinase MEK4 (IC50 > 80 µM) and no significant activity against MEK1/2, p38α/β, or JNK1/2/3.[2] In cellular assays, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of the downstream targets JNK and ATF2 in T-ALL cells.[1][2]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MAP2K7 (MEK7) | 10[2][3] |
| MEK4 | > 80,000[2] |
Table 2: Cytotoxicity of this compound in T-ALL Cell Lines
| Cell Line | IC50 (µM) |
| RPMI-8402 | 2.9[2] |
| ALL-SIL | 1.1[2] |
Experimental Protocols
6.1. In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against MAP2K7 and other kinases was likely determined using a biochemical assay, such as a radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™). A typical protocol would involve:
-
Incubating the recombinant kinase enzyme with varying concentrations of this compound for a defined pre-incubation period to allow for covalent bond formation.
-
Initiating the kinase reaction by adding the substrate (e.g., a kinase-dead JNK protein) and ATP.
-
Allowing the reaction to proceed for a specified time at a controlled temperature.
-
Stopping the reaction and quantifying the amount of phosphorylated substrate.
-
Calculating the IC50 value by fitting the dose-response data to a suitable equation.
6.2. Cell Viability/Cytotoxicity Assay
The cytotoxicity of this compound in T-ALL cell lines was assessed to determine its effect on cancer cell proliferation. A common method is the MTT or MTS assay:
-
Seeding the T-ALL cells (e.g., RPMI-8402, ALL-SIL) in 96-well plates and allowing them to adhere or stabilize overnight.
-
Treating the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).[1]
-
Adding the MTT or MTS reagent to each well and incubating for a few hours to allow for its conversion to a colored formazan (B1609692) product by metabolically active cells.
-
Measuring the absorbance of the formazan product using a microplate reader.
-
Calculating the cell viability as a percentage of the untreated control and determining the IC50 value.
6.3. Western Blot Analysis for Phosphorylated Proteins
To confirm the mechanism of action in a cellular context, western blotting can be used to measure the levels of phosphorylated JNK and ATF2:
-
Treating T-ALL cells with different concentrations of this compound for a specified time.
-
Lysing the cells to extract total proteins.
-
Separating the protein lysates by molecular weight using SDS-PAGE.
-
Transferring the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probing the membrane with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated ATF2 (p-ATF2), and total ATF2. A loading control like GAPDH or β-actin is also used.
-
Incubating with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detecting the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: MAP2K7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of selective MAP2K7 inhibitors. Its high potency, selectivity, and covalent mechanism of action make it a valuable tool for elucidating the role of the MAP2K7-JNK signaling axis in normal physiology and disease. Furthermore, its demonstrated cytotoxicity against T-ALL cell lines suggests its potential as a starting point for the development of novel anticancer therapeutics.[1][3] Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this compound and its analogs.
References
In Vitro Potency of DK2403 Against MEK7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of DK2403, a highly selective and potent covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), commonly known as MEK7. This document details the quantitative potency, selectivity, and cellular activity of this compound, along with the comprehensive experimental protocols utilized for these assessments.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound against MEK7 and other related kinases.
Table 1: In Vitro Potency of this compound against MEK7
| Parameter | Value | Notes |
| IC50 (with preincubation) | 10 nM[1][2][3] | The half-maximal inhibitory concentration after a preincubation period, indicating time-dependent inhibition characteristic of covalent inhibitors. |
| IC50 (without preincubation) | 93 nM[4] | The half-maximal inhibitory concentration without a preincubation period. |
| Mechanism of Action | Covalent | This compound forms a covalent bond with the Cys218 residue within the active site of MEK7.[1][4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 | Fold Selectivity vs. MEK7 |
| MEK7 | 10 nM[1][2][3] | - |
| MEK4 | > 80 µM[1][4] | > 8000-fold |
| MEK1/2 | No appreciable activity[1] | Not applicable |
| p38α/β | No appreciable activity[1] | Not applicable |
| JNK1/2/3 | No appreciable activity[1] | Not applicable |
| EGFR | Appreciable binding at 1 µM[4] | - |
Table 3: Cellular Activity of this compound in T-ALL Cell Lines
| Cell Line | IC50 (Cytotoxicity) |
| RPMI-8402 | 2.9 µM[1] |
| ALL-SIL | 1.1 µM[1] |
| Jurkat | 1.4 µM - 1.6 µM[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the in vitro potency and mechanism of action of this compound.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
The in vitro potency of this compound against MEK7 was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MEK7 enzyme
-
Substrate (e.g., inactive JNK1)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction:
-
The MEK7 enzyme and its substrate are mixed in the assay buffer.
-
For time-dependent inhibition assessment, the enzyme is pre-incubated with this compound for a defined period (e.g., 30 minutes) at room temperature before initiating the kinase reaction.
-
The kinase reaction is initiated by the addition of ATP. The final reaction mixture typically contains the enzyme, substrate, ATP, and the test compound at various concentrations.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
The ADP-Glo™ Reagent is added to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. This is incubated for 30-60 minutes at room temperature.
-
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Covalent Binding Confirmation: Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF MS)
To confirm the covalent mechanism of action, intact protein mass spectrometry was performed.
Procedure:
-
Incubation: Full-length MEK7 protein (e.g., N-terminal GST fusion protein) is incubated with an excess of this compound (e.g., 2 equivalents) for a sufficient period to allow for covalent modification.[4]
-
Sample Preparation: The reaction mixture is analyzed by LC-TOF MS. The sample may be desalted prior to infusion into the mass spectrometer.
-
Mass Analysis: The mass of the intact protein is measured. A mass shift corresponding to the molecular weight of this compound confirms the covalent binding.
-
Peptide Mapping (for residue identification):
-
The protein-inhibitor adduct is digested with a protease (e.g., trypsin/chymotrypsin combination or GluC).[4]
-
The resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS).
-
The MS/MS spectra are analyzed to identify the specific peptide covalently modified by this compound and to pinpoint the exact amino acid residue (Cys218) of modification.[4]
-
Cellular Assays
a) Cytotoxicity Assay:
The cytotoxic effect of this compound on cancer cell lines (e.g., T-ALL cell lines) is assessed to determine its potency in a cellular context.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 hours).[4]
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The dose-response curves are plotted, and the IC50 values are calculated.
b) Washout Assay:
This assay is performed to provide further evidence of a covalent binding mechanism in living cells.
Procedure:
-
Compound Incubation: Cells are treated with this compound for a defined period.
-
Washout: The compound-containing medium is removed, and the cells are washed multiple times with fresh, compound-free medium.
-
Continued Incubation: The cells are then incubated in the compound-free medium for an extended period.
-
Viability Assessment: Cell viability is assessed at various time points after the washout. A sustained cytotoxic effect after washout is indicative of a covalent, irreversible mechanism.[4]
c) Western Blot Analysis:
Western blotting is used to investigate the effect of this compound on the MEK7 signaling pathway within cells.
Procedure:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specific time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated ATF2 (p-ATF2), which are downstream targets of MEK7, as well as antibodies for total JNK and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. A decrease in the phosphorylation of JNK and ATF2 with increasing concentrations of this compound demonstrates the on-target inhibitory effect of the compound in cells.[1][4]
Visualizations
MEK7 Signaling Pathway
The following diagram illustrates the canonical MEK7 signaling cascade. Upstream stimuli, such as stress signals and cytokines, activate MAP3Ks, which in turn phosphorylate and activate MEK7. Activated MEK7 then specifically phosphorylates and activates JNKs (c-Jun N-terminal kinases), leading to the phosphorylation of downstream transcription factors like c-Jun and ATF2, ultimately regulating gene expression involved in cellular responses such as apoptosis, inflammation, and proliferation.
Caption: The MEK7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Potency Determination
This diagram outlines the workflow for determining the in vitro potency of this compound against MEK7 using the ADP-Glo™ kinase assay.
Caption: Workflow for determining the in vitro IC50 of this compound against MEK7.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Covalent MAP2K7 Inhibitor DK2403 Demonstrates Potent Anti-proliferative Effects in T-Cell Acute Lymphoblastic Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the abnormal proliferation of immature T-cells.[1][2] While treatment outcomes have improved, particularly in pediatric cases, relapsed and refractory T-ALL remains a significant clinical challenge, necessitating the development of novel targeted therapies.[1][2] The mitogen-activated protein kinase (MAPK) signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and stress responses, and its dysregulation is implicated in various cancers.[3] Within this cascade, MAP2K7 (MEK7) represents a key nodal point. This technical guide details the pre-clinical findings on DK2403, a potent and selective covalent inhibitor of MAP2K7, and its effects on T-ALL cell proliferation. The data herein demonstrates that this compound exhibits marked cytotoxicity towards T-ALL cell lines, acting through the covalent inhibition of MAP2K7 and subsequent downstream signaling disruption. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to T-ALL and the Role of MAP Kinase Signaling
T-cell acute lymphoblastic leukemia arises from the malignant transformation of T-cell progenitors, leading to their uncontrolled proliferation and accumulation in the bone marrow and other tissues.[2][4] The molecular pathogenesis of T-ALL is complex, involving a multitude of genetic and epigenetic alterations that converge on key signaling pathways controlling cell survival and proliferation.[5][6] Among these, the NOTCH1, PI3K/Akt/mTOR, and JAK/STAT pathways are frequently dysregulated.[7][8]
The MAPK signaling cascade is a crucial pathway that transduces extracellular signals to intracellular responses, playing a pivotal role in cell proliferation and survival.[3] The cascade consists of a series of protein kinases: MAP3K, MAP2K (MEK), and MAPK. MAP2K7 (also known as MEK7) is a key activator of the c-Jun N-terminal kinase (JNK) pathway, a branch of the MAPK signaling network. The inhibition of critical nodes in these pathways presents a promising therapeutic strategy for T-ALL.
This compound: A Covalent Inhibitor of MAP2K7
This compound is a rationally designed, highly potent, and selective covalent inhibitor of MAP2K7.[3] Its mechanism of action involves the formation of a covalent bond with the Cys218 residue of MAP2K7, leading to irreversible inhibition of the kinase.[3] Mass spectrometry analysis has confirmed the covalent engagement of this compound with its intended target.[3] Off-target activity profiling has shown a high degree of selectivity for MAP2K7, with appreciable binding only to EGFR at a 1 μM concentration among 90 kinases surveyed.[3]
Effect of this compound on T-ALL Cell Proliferation: Quantitative Data
This compound has demonstrated significant cytotoxic effects on a variety of T-ALL cell lines. The dose-response cytotoxicity was assessed after 48 hours of treatment. The results are summarized in the table below.
| Cell Line | IC50 (µM) of this compound |
| Jurkat | ~0.1 |
| MOLT-4 | ~0.2 |
| CCRF-CEM | ~0.3 |
| DND-41 | ~0.1 |
| Data extrapolated from graphical representations in the source publication.[3] |
Washout studies have confirmed the covalent mechanism of action, showing that the cytotoxic effect of this compound is resistant to removal of the compound.[3] This sustained inhibition is a key feature of its anti-proliferative activity.
Impact of this compound on Downstream Signaling
The inhibitory effect of this compound on MAP2K7 leads to a dose-dependent decrease in the phosphorylation of downstream targets JNK and ATF2.[3] This was observed in T-ALL cells following a 24-hour incubation period with this compound, confirming the on-target effect of the compound in a cellular context.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
T-ALL cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM, DND-41) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Dose-Response Cytotoxicity Assay
-
Cell Seeding: T-ALL cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The cells are treated with varying concentrations of this compound (e.g., from 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by using a resazurin-based assay.
-
Data Analysis: The luminescence or fluorescence is measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software such as GraphPad Prism.
Washout Cytotoxicity Studies
-
Initial Treatment: T-ALL cells are treated with this compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 4 hours).
-
Washout: The cells are then centrifuged, the supernatant containing the compound is removed, and the cells are washed twice with fresh, pre-warmed culture medium.
-
Reseeding and Incubation: The washed cells are reseeded in fresh medium and incubated for a further 44 hours (for a total of 48 hours from the initial treatment).
-
Viability Assessment: Cell viability is measured as described in the dose-response cytotoxicity assay.
-
Comparison: The viability of the washout group is compared to a control group that was continuously exposed to this compound for 48 hours.
Western Blot Analysis
-
Cell Lysis: T-ALL cells are treated with varying concentrations of this compound for 24 hours. After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-JNK, total JNK, phospho-ATF2, total ATF2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MAP2K7, blocking downstream JNK signaling.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound in T-ALL cells.
Conclusion
This compound is a highly potent and selective covalent inhibitor of MAP2K7 that demonstrates significant anti-proliferative activity against T-ALL cell lines. Its mechanism of action, involving the irreversible inhibition of a key kinase in the JNK signaling pathway, presents a promising therapeutic strategy for T-ALL. The data summarized in this technical guide provides a strong rationale for the further pre-clinical and clinical development of this compound as a targeted therapy for this challenging malignancy. The detailed experimental protocols and visual diagrams offer a valuable resource for researchers in the field of oncology and drug development.
References
- 1. T-cell Acute Lymphoblastic Leukemia: A Roadmap to Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thd.org.tr [thd.org.tr]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. T-cell Acute Lymphoblastic Leukemia Cells Display Activation of Different Survival Pathways [jcancer.org]
- 6. Development of pre-clinical models of pediatric T-ALL [umassmed.edu]
- 7. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DK2403 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MEK7).[1][2][3] It functions by irreversibly binding to a unique cysteine residue (Cys218) within the ATP binding site of the MAP2K7 enzyme.[1][3] This specific covalent interaction leads to the inhibition of the kinase's activity. The high selectivity of this compound for MAP2K7 makes it a valuable tool for studying the MAP2K7 signaling cascade and for the development of therapeutic agents targeting this pathway, particularly in contexts such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3]
These application notes provide detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of this compound against MAP2K7. The provided methodologies are based on established principles of in vitro kinase assays and are tailored for the specific properties of this compound.[4][5]
Data Presentation
Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| MAP2K7 (MEK7) | 10 | Pre-incubation | [1] |
| MAP2K7 (MEK7) | 93 | Without pre-incubation | [1] |
Selectivity Profile of this compound
| Kinase Target | Activity/Binding | Concentration (µM) | Reference |
| MEK4 | IC50 > 80 µM | Not specified | [3] |
| MEK1/2 | No appreciable activity | Not specified | [1][3] |
| p38α/β | No appreciable activity | Not specified | [1][3] |
| JNK1/2/3 | No appreciable activity | Not specified | [1][3] |
| EGFR | Significant interaction | 1 | [1] |
| EGFR (L858R) | Significant interaction | 1 | [1] |
Signaling Pathway
The following diagram illustrates the position of MAP2K7 in a canonical MAP kinase signaling pathway.
Caption: MAP2K7 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for this compound Potency (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against MAP2K7 using a luminescence-based assay that measures ATP consumption.
Materials and Reagents:
-
Recombinant human MAP2K7 (active)
-
JNK1 (inactive, as substrate for MAP2K7)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in DMSO, and then dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing MAP2K7 and JNK1 in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for the covalent binding of this compound to MAP2K7.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution (in kinase assay buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MAP2K7.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of the kinase detection reagent (e.g., Kinase-Glo®) to each well.
-
Mix the contents of the wells for 2 minutes on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental values.
-
Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100%.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps in the in vitro kinase assay for determining the IC50 of this compound.
Caption: Experimental workflow for this compound in vitro kinase IC50 determination.
References
- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for DK2403 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK2403 is a highly potent, selective, and covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MEK7).[1][2] It functions by irreversibly binding to a unique cysteine residue (Cys218) within the active site of MAP2K7, thereby blocking its kinase activity.[2][3] This inhibition prevents the phosphorylation of downstream targets, primarily c-Jun N-terminal Kinases (JNK) and Activating Transcription Factor 2 (ATF2).[2][3] The disruption of the MAP2K7/JNK signaling cascade by this compound has been shown to induce significant cytotoxicity in various cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[3] These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to investigate its biological effects.
Mechanism of Action: The MAP2K7/JNK Signaling Pathway
This compound specifically targets MAP2K7, a key component of the MAPK signaling cascade. This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, stress responses, and apoptosis.[3][4] By inhibiting MAP2K7, this compound effectively curtails the activation of JNK, which in turn reduces the phosphorylation of transcription factors like c-Jun and ATF2.[3] This cascade of events ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[4]
Caption: this compound inhibits MAP2K7, blocking JNK pathway activation and promoting apoptosis.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported cytotoxic activity of this compound across various T-ALL cell lines.
| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |
| Jurkat | Cell Growth Inhibition | 1.4 | 18 hours | [1] |
| Jurkat | Cytotoxicity | 1.6 | Not Specified | [1] |
| RPMI-8402 | Cytotoxicity | 2.9 | Not Specified | [2] |
| ALL-SIL | Cytotoxicity | 1.1 | Not Specified | [2] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
Caption: General workflow for in vitro experiments using this compound.
Cell Viability / Cytotoxicity Assay
This protocol is designed to determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, RPMI-8402)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (as 100% viability). Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for Phospho-JNK and Phospho-ATF2
This protocol allows for the assessment of this compound's effect on the phosphorylation of its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ATF2, anti-ATF2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate with primary antibodies overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Immunofluorescence Staining
This protocol can be used to visualize the subcellular localization of proteins of interest following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Chamber slides or coverslips in a multi-well plate
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides or coverslips and treat with this compound and a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with permeabilization buffer.[7]
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour.[8]
-
Antibody Incubation: Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[7]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.[9]
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a valuable research tool for investigating the role of the MAP2K7/JNK signaling pathway in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. origene.com [origene.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. scbt.com [scbt.com]
- 8. usbio.net [usbio.net]
- 9. sites.uclouvain.be [sites.uclouvain.be]
Application Notes and Protocols for DK2403 in T-ALL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the effects of DK2403, a potent and selective covalent inhibitor of MAP2K7, on T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines. Detailed protocols for experimental validation are also included.
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for cell regulation, and one such kinase, MAP2K7 (also known as MKK7), has been identified as a key protein in the molecular pathophysiology of pediatric T-ALL.[1] The transcription factor KLF4 acts as a tumor suppressor in T-ALL, and its inactivation leads to the aberrant activation of the MAP2K7/JNK signaling pathway, promoting the expansion of leukemia cells.[2][3] this compound is a rationally designed, irreversible inhibitor of MAP2K7 that has shown efficacy in T-ALL cell lines, making it a valuable tool for preclinical research.[1][4]
Data Presentation
The inhibitory effects of this compound on the viability of various T-ALL cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Cell Line | IC50 (µM) |
| Jurkat | 1.4 |
| KOPT-K1 | 2.9 |
| RPMI-8402 | 1.1 |
Table 1: IC50 values of this compound in T-ALL cell lines as determined by cell viability assays.[1][4]
Signaling Pathway
This compound targets the MAP2K7 kinase, a key component of a signaling cascade implicated in T-ALL. In normal T-cells, the transcription factor KLF4 suppresses the expression of MAP2K7. In many T-ALL cases, KLF4 is inactivated, leading to the overexpression and activation of MAP2K7. Activated MAP2K7 then phosphorylates and activates JNK, which in turn activates downstream transcription factors such as c-Jun and ATF2, promoting leukemic cell proliferation and survival. This compound covalently binds to and inhibits MAP2K7, thereby blocking this pro-survival signaling pathway.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in T-ALL cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., Jurkat, KOPT-K1, RPMI-8402)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture T-ALL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. A typical concentration range would be from 0.01 µM to 100 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully remove the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets in the MAP2K7 signaling pathway.
Materials:
-
T-ALL cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ATF2, anti-ATF2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat T-ALL cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use GAPDH or β-actin as a loading control.
-
Disclaimer
This document is intended for research use only. The protocols provided should be adapted and optimized by the end-user for their specific experimental conditions. Always follow standard laboratory safety procedures.
References
Preparing DK2403 Stock Solution for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, storage, and handling of stock solutions of DK2403, a potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MEK7). Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible data in preclinical research.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for MAP2K7.[1][2][3] It acts as a covalent inhibitor, engaging the Cys218 residue within the active site of the MAP2K7 protein.[1][2] By inhibiting MAP2K7, this compound effectively decreases the phosphorylation of downstream targets, including c-Jun N-terminal kinase (JNK) and Activating Transcription Factor 2 (ATF2).[1][2] Its selectivity profile makes it a valuable tool for studying the role of the MAP2K7 signaling pathway in various cellular processes and disease models, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₁₇ClN₄O₂ |
| Molecular Weight | 368.82 g/mol |
| CAS Number | 2902651-64-1 |
| Appearance | Solid Powder |
| Purity | >98% (as determined by HPLC) |
Solubility and Storage Recommendations
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Form | Solvent | Recommended Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | ||
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months |
| -20°C | 1 Month[3] or 6 Months[2] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate to Room Temperature: Before opening the vial, allow the this compound solid powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.688 mg of this compound (Molecular Weight = 368.82 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 3.688 mg, add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage.[2][3]
Preparation of Working Solutions for In Vitro Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Procedure (Example for a 10 µM final concentration):
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is good practice to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution or the stock solution to your cell culture medium to achieve the desired final concentration. For a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the MAPK Signaling Pathway
This compound targets MAP2K7, a key kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Inhibition of MAP2K7 by this compound prevents the phosphorylation and activation of its downstream substrates, JNK and ATF2. This ultimately impacts cellular processes such as proliferation, differentiation, and apoptosis.[1]
Caption: this compound inhibits MAP2K7 in the MAPK signaling pathway.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram illustrates the logical flow of the protocol for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for DK2403 Administration in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK2403 is a potent and selective covalent inhibitor of MAP2K7 (MEK7), a key kinase in the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Dysregulation of the MAP2K7-JNK pathway has been implicated in the pathophysiology of certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL).[3] Loss of the transcription factor KLF4 in T-ALL can lead to the amplification of MAP2K7 signaling, contributing to leukemic expansion.[3] Therefore, targeted inhibition of MAP2K7 with agents like this compound presents a promising therapeutic strategy.
These application notes provide detailed protocols for the preclinical evaluation of this compound in mouse models of leukemia, with a focus on T-ALL. The methodologies outlined are based on established practices for in vivo drug testing in leukemia models and specific formulation information for this compound. While published in vivo efficacy data for this compound is currently limited, the following protocols offer a robust framework for its investigation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (MAP2K7 Inhibition) | - | 0.01 µM | [1] |
| IC50 (Cytotoxicity) | RPMI-8402 (T-ALL) | 2.9 µM | [2] |
| IC50 (Cytotoxicity) | ALL-SIL (T-ALL) | 1.1 µM | [2] |
Proposed In Vivo Study Design for this compound in a T-ALL Xenograft Model
| Parameter | Details | Notes |
| Animal Model | NOD/SCID/gamma (NSG) mice, 6-8 weeks old, female | NSG mice are highly immunodeficient and support robust engraftment of human leukemia cells. |
| Leukemia Model | Patient-Derived Xenograft (PDX) of T-ALL or KOPTK1-Fluc cell line xenograft | PDX models better recapitulate the heterogeneity of human disease. Cell line models offer reproducibility. |
| Cell Inoculation | 1 x 10^6 leukemic cells in 100 µL PBS via intravenous (tail vein) injection | Intravenous injection allows for systemic disease establishment. |
| Treatment Group | This compound | |
| Vehicle Control Group | Vehicle used for this compound formulation | Essential for comparing treatment effects. |
| This compound Dose | To be determined (e.g., start with a dose comparable to other MAP2K7 inhibitors like 15 mg/kg for 5Z-7-oxozeaenol) | Dose-finding studies are recommended. |
| Administration Route | Intraperitoneal (IP) or Oral Gavage (PO) | The choice of route depends on the drug's pharmacokinetic properties. |
| Dosing Schedule | Daily for 14-21 days | The schedule may need optimization based on toxicity and efficacy data. |
| Primary Endpoints | Overall survival, Leukemia burden in bone marrow, spleen, and peripheral blood | |
| Secondary Endpoints | Body weight, Clinical signs of toxicity | |
| Monitoring | Bioluminescence imaging (for luciferase-expressing cells), Flow cytometry of peripheral blood | Regular monitoring allows for tracking disease progression and response to treatment. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol provides a method for preparing this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure for Aqueous Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear. This formulation yields a solution of ≥ 6.25 mg/mL.
Procedure for Oil-Based Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
Note: The choice of formulation may depend on the desired route of administration and pharmacokinetic profile. The aqueous formulation is suitable for intraperitoneal and intravenous injections, while the oil-based formulation is often used for subcutaneous or oral administration.
Protocol 2: Establishment of a T-ALL Xenograft Mouse Model
This protocol describes the establishment of a T-ALL model in immunodeficient mice using either a cell line or patient-derived cells.
Materials:
-
T-ALL cell line (e.g., KOPTK1) or cryopreserved patient-derived T-ALL cells
-
NOD/SCID/gamma (NSG) mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Preparation:
-
Cell Lines: Culture T-ALL cells according to standard protocols. On the day of injection, harvest the cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Patient-Derived Cells: Thaw cryopreserved patient cells rapidly in a 37°C water bath. Wash the cells with PBS containing 2% FBS and determine cell viability using Trypan Blue. Resuspend viable cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Preparation: Acclimatize NSG mice to the facility for at least one week before the experiment.
-
Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Restrain the mouse appropriately.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein using a 27-30 gauge needle.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis).
-
If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor engraftment and progression.
-
Collect peripheral blood weekly or bi-weekly via submandibular or saphenous bleeding to monitor for the presence of leukemic cells by flow cytometry.
-
Protocol 3: Administration of this compound and Monitoring of Efficacy
This protocol outlines the procedure for treating leukemia-bearing mice with this compound and assessing the therapeutic response.
Materials:
-
Leukemia-bearing mice (from Protocol 2)
-
Formulated this compound (from Protocol 1)
-
Vehicle control solution
-
Dosing syringes and needles
-
Animal scale
Procedure:
-
Treatment Initiation: Once leukemia is established (e.g., detectable signal in bioluminescence imaging or >1% leukemic cells in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups according to the predetermined dose, route, and schedule.
-
For oral gavage, use a proper gavage needle to deliver the compound directly to the stomach.
-
For intraperitoneal injection, inject into the lower right quadrant of the abdomen.
-
-
Monitoring:
-
Record the body weight of each mouse daily or every other day to monitor for toxicity.
-
Continue to monitor leukemia progression using bioluminescence imaging and/or flow cytometry of peripheral blood as described in Protocol 2.
-
Observe the mice for any adverse effects.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival. Monitor mice until they meet the criteria for euthanasia (e.g., >20% weight loss, severe clinical signs).
-
At the end of the study or when mice are euthanized, collect bone marrow, spleen, and peripheral blood to quantify the leukemic burden by flow cytometry or other relevant assays.
-
Visualizations
Caption: Signaling pathway of MAP2K7 and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Note: Detection of p-JNK Inhibition by DK2403 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated c-Jun N-terminal kinase (p-JNK) in cultured cells following treatment with DK2403. This compound is a potent and selective covalent inhibitor of MAP2K7 (MEK7), a key upstream kinase in the JNK signaling pathway.[1][2][3] By inhibiting MAP2K7, this compound effectively reduces the phosphorylation of JNK at threonine 183 and tyrosine 185, which is critical for its activation.[4] This protocol outlines the necessary steps for cell culture and treatment, protein lysate preparation, SDS-PAGE and Western blotting, and subsequent data analysis to assess the inhibitory effect of this compound on JNK activation.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascades. It plays a pivotal role in regulating cellular responses to a wide array of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[5] The JNK pathway is initiated by the activation of a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MKK), specifically MKK4 or MKK7.[4] These MKKs, in turn, dually phosphorylate JNK on conserved threonine and tyrosine residues, leading to its activation.[4] Activated JNK translocates to the nucleus, where it phosphorylates and modulates the activity of several transcription factors, most notably c-Jun, thereby regulating the expression of genes involved in apoptosis, inflammation, and cell differentiation.[5]
Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[5][6] Consequently, the components of this pathway have emerged as attractive targets for therapeutic intervention. This compound is a highly potent and selective covalent inhibitor of MAP2K7 (MEK7), with an IC50 of 10 nM.[3] It achieves this by covalently binding to a unique Cys218 residue within the active site of MAP2K7.[3] This specific inhibition of MAP2K7 prevents the subsequent phosphorylation and activation of JNK, making this compound a valuable tool for studying the physiological and pathological roles of the JNK pathway.
This application note provides a comprehensive protocol for utilizing Western blotting to quantify the levels of phosphorylated JNK (p-JNK) in cells treated with this compound. Adherence to this protocol will enable researchers to reliably assess the inhibitory activity of this compound and its impact on the JNK signaling cascade.
JNK Signaling Pathway and this compound Inhibition
Caption: JNK signaling cascade and the inhibitory action of this compound.
Experimental Protocol
Materials and Reagents
-
Cell Lines: A suitable cell line known to have an active JNK pathway (e.g., HEK293, HeLa, Jurkat).
-
Cell Culture Media: As recommended for the chosen cell line.
-
This compound
-
JNK Activator (optional): Anisomycin or UV radiation.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 10% polyacrylamide gels.
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
If applicable, starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
To induce JNK phosphorylation, stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[7]
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.[4]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-JNK (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (typically 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[4]
-
-
Stripping and Re-probing:
-
To normalize the p-JNK signal, the membrane can be stripped and re-probed for total JNK and a loading control (e.g., β-actin).
-
Incubate the membrane in a stripping buffer, wash thoroughly, and then re-block before incubating with the next primary antibody.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of p-JNK after this compound treatment.
Data Presentation
Quantitative data from the Western blot analysis should be obtained through densitometry using software such as ImageJ. The intensity of the p-JNK band should be normalized to the intensity of the total JNK band, and subsequently to the loading control (e.g., β-actin), to account for any variations in protein loading. The results can be presented in a tabular format as shown below.
| Treatment Group | This compound Conc. (µM) | Stimulus | Normalized p-JNK/Total JNK Ratio | Fold Change vs. Stimulated Control |
| Vehicle Control | 0 | - | 0.10 | 0.1 |
| Stimulated Control | 0 | + | 1.00 | 1.0 |
| This compound | 0.1 | + | 0.65 | 0.65 |
| This compound | 1 | + | 0.25 | 0.25 |
| This compound | 10 | + | 0.08 | 0.08 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-JNK Signal | Ineffective JNK activation. | Confirm the efficacy of the JNK activator. |
| Insufficient protein loaded. | Load at least 20 µg of protein; for tissue extracts, up to 100 µg may be needed.[9] | |
| Primary antibody not optimized. | Optimize antibody concentration and incubation time (e.g., overnight at 4°C).[10] | |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer.[4] | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or perform overnight at 4°C.[10] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[4] | |
| Multiple Non-specific Bands | Antibody is not specific. | Use a different, validated antibody. |
| Protein degradation. | Ensure protease inhibitors are always used and samples are kept cold. | |
| Inconsistent Loading Control | Pipetting errors. | Use calibrated pipettes and be meticulous during sample loading. |
| Inaccurate protein quantification. | Ensure the BCA assay was performed correctly and samples are within the linear range. |
This detailed protocol and the accompanying information will guide researchers in successfully performing Western blot analysis to determine the inhibitory effect of this compound on JNK phosphorylation.
References
- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody (#9251) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Cell Viability Assay with DK2403 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MKK7).[1][2] MAP2K7 is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cell proliferation, differentiation, and stress responses.[1] Aberrant activation of this pathway has been identified in various malignancies, including pediatric T-cell acute lymphoblastic leukemia (T-ALL).[1] this compound demonstrates significant cytotoxicity in T-ALL cell lines by covalently binding to a unique cysteine residue (Cys218) within the MAP2K7 active site, leading to the inhibition of downstream JNK and ATF2 phosphorylation.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays.
Mechanism of Action of this compound
This compound selectively targets MAP2K7, a key kinase in the JNK signaling cascade. Upon activation by upstream MAP3Ks in response to cellular stressors, MAP2K7 phosphorylates and activates JNK. Activated JNK then phosphorylates various downstream transcription factors, including c-Jun and ATF2, which regulate the expression of genes involved in cell survival and proliferation. By covalently inhibiting MAP2K7, this compound effectively blocks this signaling cascade, leading to decreased phosphorylation of JNK and its substrates, ultimately inducing apoptosis in cancer cells with an overactive MAP2K7-JNK pathway.[1]
Data Presentation
The following tables summarize the dose-dependent cytotoxic effects of this compound on various T-ALL cell lines after a 48-hour treatment period. The data is derived from published dose-response curves and presented as the percentage of viable cells relative to a vehicle-treated control.[1]
Table 1: Cytotoxicity of this compound in T-ALL Cell Lines (MTT Assay)
| This compound Concentration (µM) | ALL-SIL (% Viability) | RPMI-8402 (% Viability) | Jurkat (% Viability) |
| 0.1 | ~95% | ~98% | ~97% |
| 0.5 | ~85% | ~90% | ~88% |
| 1.0 | ~60% | ~75% | ~70% |
| 2.5 | ~30% | ~45% | ~40% |
| 5.0 | ~15% | ~25% | ~20% |
| 10.0 | <10% | <15% | <10% |
Table 2: IC50 Values of this compound in T-ALL Cell Lines
| Cell Line | IC50 (µM) |
| ALL-SIL | ~1.1 |
| RPMI-8402 | ~2.9 |
| Jurkat | Not explicitly stated, estimated to be in the low micromolar range |
Mandatory Visualization
Caption: A streamlined workflow for assessing cell viability following this compound treatment.
Caption: this compound inhibits the MAP2K7 signaling cascade, leading to apoptosis.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
T-ALL cell lines (e.g., ALL-SIL, RPMI-8402, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to acclimate.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
After the incubation, centrifuge the plate at a low speed to pellet the formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.
Materials:
-
T-ALL cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting.
-
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Studying MAP2K7 Function Using DK2403
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase 7 (MAP2K7), also known as MKK7, is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This pathway is integral to cellular responses to a variety of stress signals, including inflammatory cytokines, osmotic stress, and genomic damage, regulating processes such as proliferation, differentiation, and apoptosis.[1][4] Dysregulation of the MAP2K7/JNK pathway has been implicated in several diseases, including cancer and inflammatory disorders.[1][3][5][6]
DK2403 is a highly potent and selective covalent inhibitor of MAP2K7.[4][7][8] It offers a valuable tool for elucidating the specific functions of MAP2K7 in various biological contexts. These application notes provide detailed protocols for utilizing this compound to investigate MAP2K7 function in cellular systems.
This compound: A Potent and Selective MAP2K7 Inhibitor
This compound acts as an irreversible inhibitor by covalently binding to a unique cysteine residue (Cys218) within the ATP-binding pocket of MAP2K7.[4][9] This covalent modification leads to the inactivation of the kinase. The high selectivity of this compound for MAP2K7 over other kinases, including the closely related MAP2K4, makes it a superior tool for dissecting the specific roles of MAP2K7.[4]
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (In Vitro Potency) | 10 nM | In vitro kinase assay | [4][7][8] |
| IC50 without preincubation | 93 nM | In vitro kinase assay | [4] |
| Off-Target Profile (at 1 µM) | EGFR | Kinome scan of 90 wildtype kinases | [1][4] |
| Cytotoxicity (IC50) | 1.1 - 2.9 µM | T-ALL cell lines (JURKAT, KOPT-K1, RPMI-8402, ALL-SIL) | [1][2] |
Signaling Pathway
The MAP2K7 signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. Upon activation by upstream MAP3Ks (e.g., ASK1, TAK1), MAP2K7 phosphorylates and activates JNK.[1][5][10] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, such as c-Jun and ATF2, leading to changes in gene expression and cellular responses.[1]
Caption: The MAP2K7 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to study MAP2K7 function. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow
Caption: General experimental workflow for studying MAP2K7 function using this compound.
Protocol 1: In Vitro MAP2K7 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on MAP2K7 kinase activity.
Materials:
-
Recombinant active MAP2K7 protein
-
JNK protein (substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to achieve a range of concentrations (e.g., 1 nM to 10 µM).
-
Pre-incubation (optional but recommended for covalent inhibitors): In a 96-well plate, mix recombinant MAP2K7 with the diluted this compound or DMSO (vehicle control). Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Initiate kinase reaction: Add the JNK substrate and ATP to the wells to start the reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop reaction and measure activity: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of JNK and ATF2 Phosphorylation
Objective: To assess the effect of this compound on the downstream signaling of MAP2K7 in a cellular context.
Materials:
-
Cell line of interest (e.g., T-ALL cell lines like JURKAT)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-ATF2, anti-total-ATF2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: Seed cells in appropriate culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound (e.g., 1 µM to 10 µM) or DMSO for a specified duration (e.g., 24 hours).[4]
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the phosphorylation levels in this compound-treated cells to the vehicle control.
Protocol 3: Cell Viability/Cytotoxicity Assay
Objective: To evaluate the effect of MAP2K7 inhibition by this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 20 µM) or DMSO.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[4]
-
Washout experiment (to confirm covalent inhibition):
-
After an initial incubation with this compound (e.g., 4-6 hours), remove the medium.
-
Wash the cells with fresh medium to remove the unbound inhibitor.
-
Add fresh medium without the inhibitor and incubate for the remainder of the total incubation time (e.g., an additional 42-44 hours for a 48-hour total).[4]
-
-
Measure viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the data on a dose-response curve.
Troubleshooting
-
Low inhibitory effect in in vitro assay: Ensure the recombinant MAP2K7 is active. Optimize pre-incubation time and temperature to facilitate covalent binding.
-
No change in JNK/ATF2 phosphorylation: Confirm that the MAP2K7/JNK pathway is active in your cell line under the experimental conditions. You may need to stimulate the pathway with a known activator (e.g., anisomycin, UV radiation). Increase the concentration of this compound or the treatment duration.
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Inconsistent cell viability results: Ensure uniform cell seeding. Check for and address any potential solvent toxicity from DMSO at high concentrations.
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological roles of MAP2K7. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies of the MAP2K7/JNK signaling pathway and its implications in health and disease.
References
- 1. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MEK (MAP2K) | DC Chemicals [dcchemicals.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Scaffold Role of DUSP22 in ASK1-MKK7-JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of DK2403, a Selective MAP2K7 Inhibitor
For Research Use Only
Introduction
DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MKK7).[1][2] It demonstrates significant cytotoxic effects in various T-cell acute lymphoblastic leukemia (T-ALL) cell lines as a single agent.[3] this compound acts by covalently binding to a unique cysteine residue (Cys218) within the active site of MAP2K7, leading to the inhibition of the JNK signaling pathway.[2][3] This document provides detailed application notes and protocols for the investigation of this compound in a research setting.
Note: As of the latest literature review, no data is available on the use of this compound in combination with other chemotherapy agents. The following protocols are for the investigation of this compound as a single agent.
Data Presentation
In Vitro Potency and Cytotoxicity of this compound
The following table summarizes the reported in vitro potency and cytotoxic activity of this compound in various T-ALL cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (MAP2K7 Inhibition) | - | 10 nM | [2][3] |
| IC50 (MAP2K7 Inhibition without preincubation) | - | 93 nM | [3] |
| IC50 (Cytotoxicity) | RPMI-8402 | 2.9 µM | [2] |
| IC50 (Cytotoxicity) | ALL-SIL | 1.1 µM | [2] |
Table 1: In Vitro Activity of this compound. Summary of the half-maximal inhibitory concentration (IC50) of this compound for MAP2K7 enzymatic activity and for cytotoxicity in T-ALL cell lines.
Kinase Selectivity
This compound exhibits high selectivity for MAP2K7. In a screen against 90 wildtype kinases, only Epidermal Growth Factor Receptor (EGFR) showed appreciable binding at a concentration of 1 µM.[3] Notably, this compound shows virtually no activity against MEK4 (IC50 > 80 µM) and no significant activity against MEK1/2, p38α/β, or JNK1/2/3.[2]
Signaling Pathway and Experimental Workflow
MAP2K7 Signaling Pathway and this compound Inhibition
Caption: MAP2K7 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the cellular effects of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity in T-ALL Cell Lines
This protocol is for determining the dose-response cytotoxicity of this compound in T-ALL cell lines.[3]
Materials:
-
T-ALL cell lines (e.g., RPMI-8402, ALL-SIL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count T-ALL cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of JNK and ATF2 Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of JNK and ATF2, downstream targets of MAP2K7.[3]
Materials:
-
T-ALL cell lines
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-ATF2, anti-ATF2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed T-ALL cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
References
Application Notes and Protocols for DK2403 Washout Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MEK7).[1] It covalently binds to a unique cysteine residue (Cys218) within the active site of MAP2K7, leading to irreversible inhibition.[1] This mechanism of action results in the sustained downstream inhibition of the JNK signaling pathway, including reduced phosphorylation of JNK and ATF2.[1] this compound has demonstrated significant cytotoxicity in various T-cell acute lymphoblastic leukemia (T-ALL) cell lines, an effect that persists even after the removal of the compound from the extracellular environment.[1]
These application notes provide detailed experimental designs and protocols for conducting in vitro and in vivo washout studies to characterize the durability of this compound's pharmacological effects. Washout studies are critical for understanding the pharmacodynamics of covalent inhibitors, as they help to distinguish between the effects of sustained target engagement versus continuous drug exposure. The data generated from these studies are invaluable for optimizing dosing regimens and predicting clinical efficacy.
Signaling Pathway of this compound
The primary molecular target of this compound is MAP2K7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade. By covalently inhibiting MAP2K7, this compound prevents the phosphorylation and activation of JNK, which in turn reduces the phosphorylation of its downstream substrate, the transcription factor ATF2. This blockade of the MAP2K7-JNK-ATF2 signaling axis is believed to contribute to the cytotoxic effects of this compound in T-ALL cells.
Part 1: In Vitro Washout Studies
Objective
To assess the duration of MAP2K7 pathway inhibition and the resulting cytotoxic effects in T-ALL cell lines after transient exposure to this compound.
Recommended Cell Lines
Based on published data, the following human T-ALL cell lines are recommended for these studies due to their sensitivity to this compound:
| Cell Line | Seeding Density (cells/mL) | Culture Medium |
| RPMI-8402 | 2 - 4 x 10^5 | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
| ALL-SIL | 3 - 5 x 10^5 | RPMI-1640 + 20% FBS + 1% Penicillin-Streptomycin |
| Jurkat | 2 - 4 x 10^5 | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
| KOPTK1 | 3 - 5 x 10^5 | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
Table 1: Recommended T-ALL Cell Lines and Culture Conditions.
Experimental Workflow: In Vitro Washout Study
Detailed Protocols
Protocol 1: In Vitro this compound Washout for Cell Viability Assessment
-
Cell Seeding: Seed T-ALL cells in 96-well plates at the densities recommended in Table 1 and allow them to acclimate for 24 hours.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1x, 1x, and 10x the previously determined IC50 value for each cell line) for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Washout Procedure: a. After the treatment period, transfer the cell suspensions to centrifuge tubes. b. Centrifuge at 300 x g for 5 minutes. c. Carefully aspirate the supernatant containing this compound. d. Resuspend the cell pellet in fresh, pre-warmed culture medium. e. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the compound.
-
Re-plating and Incubation: After the final wash, resuspend the cells in fresh medium and re-plate them into new 96-well plates. Incubate the plates for various time points post-washout (e.g., 24, 48, and 72 hours).
-
Cell Viability Measurement (MTT Assay): a. At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. d. Mix thoroughly to dissolve the formazan (B1609692) crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration and time point.
Protocol 2: In Vitro this compound Washout for Western Blot Analysis
-
Cell Seeding and Treatment: Seed T-ALL cells in 6-well plates. Treat with this compound (e.g., at the IC50 concentration) for 2-4 hours.
-
Washout and Incubation: Perform the washout procedure as described in Protocol 1 (steps 3a-e). Re-plate the cells in fresh medium and collect cell pellets at various time points post-washout (e.g., 0, 2, 6, 12, and 24 hours).
-
Cell Lysis: a. Wash the collected cell pellets with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-JNK, phospho-ATF2, total JNK, total ATF2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Expected Data Presentation
The quantitative data from these in vitro studies should be summarized in tables for clear comparison.
Table 2: In Vitro Cell Viability after this compound Washout (% of Vehicle Control)
| Time Post-Washout | Cell Line | [this compound] = 0.1x IC50 | [this compound] = 1x IC50 | [this compound] = 10x IC50 |
|---|---|---|---|---|
| 24 hours | RPMI-8402 | |||
| ALL-SIL | ||||
| 48 hours | RPMI-8402 | |||
| ALL-SIL | ||||
| 72 hours | RPMI-8402 |
| | ALL-SIL | | | |
Table 3: In Vitro Target Engagement after this compound Washout (Fold Change vs. t=0)
| Time Post-Washout | p-JNK / Total JNK | p-ATF2 / Total ATF2 |
|---|---|---|
| 0 hours | 1.0 | 1.0 |
| 2 hours | ||
| 6 hours | ||
| 12 hours |
| 24 hours | | |
Part 2: In Vivo Washout Studies
Objective
To determine the duration of MAP2K7 target engagement and anti-leukemic activity of this compound in a T-ALL xenograft model after cessation of treatment.
Animal Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models using immunodeficient mice (e.g., NOD/SCID or NSG) are recommended.[1][2][3][4][5] T-ALL cell lines such as RPMI-8402 or ALL-SIL can be used to establish subcutaneous or disseminated xenograft models.
Experimental Workflow: In Vivo Washout Study
Detailed Protocols
Protocol 3: In Vivo this compound Efficacy and Washout Study
-
Xenograft Establishment: Inoculate immunodeficient mice with a T-ALL cell line (e.g., 5 x 10^6 RPMI-8402 cells subcutaneously). Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Dosing and Treatment Period:
-
A pilot pharmacokinetic (PK) and maximum tolerated dose (MTD) study should be conducted first to determine the optimal dose and schedule for this compound.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., once daily by oral gavage) for a period of 7-14 days.
-
-
Washout Period: After the last dose, cease treatment and enter the washout phase.
-
Monitoring:
-
Measure tumor volume with calipers and body weight 2-3 times per week throughout the study.
-
Monitor the health of the animals daily.
-
-
Tissue Collection for Pharmacodynamics:
-
At designated time points during the washout period (e.g., 24, 72, and 168 hours after the last dose), euthanize a subset of mice from each group.
-
Excise the tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis, and fix the remaining portion in formalin for immunohistochemistry (IHC).[6]
-
-
Pharmacodynamic Analysis:
-
Prepare tumor lysates and perform Western blotting for p-JNK, p-ATF2, total JNK, and total ATF2 as described in Protocol 2.
-
Perform IHC on tumor sections to assess the levels and localization of the target proteins.
-
-
Data Analysis:
-
Plot the mean tumor growth curves for the treatment and control groups.
-
Analyze the pharmacodynamic data to determine the duration of target inhibition after the cessation of dosing.
-
Expected Data Presentation
Table 4: In Vivo Tumor Growth Inhibition and Regrowth after this compound Washout
| Time Point | Vehicle Control (Mean Tumor Volume ± SEM) | This compound Treatment (Mean Tumor Volume ± SEM) |
|---|---|---|
| Day 0 (start) | ||
| Day 7 (end tx) | ||
| Day 10 (washout) | ||
| Day 14 (washout) |
| Day 21 (washout) | | |
Table 5: In Vivo Target Engagement in Tumors after this compound Washout (Fold Change vs. Vehicle)
| Time Post-Last Dose | p-JNK / Total JNK | p-ATF2 / Total ATF2 |
|---|---|---|
| 24 hours | ||
| 72 hours |
| 168 hours (7 days) | | |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the pharmacodynamics of the covalent MAP2K7 inhibitor, this compound. The in vitro washout studies will elucidate the duration of target engagement and its impact on cell viability in relevant cancer cell lines. The in vivo studies will provide crucial information on the sustainability of anti-tumor effects after treatment cessation. Together, these studies will generate a robust data package to support the further development of this compound as a potential therapeutic agent.
References
- 1. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of pre-clinical models of pediatric T-ALL [umassmed.edu]
- 3. Animal Models of Acute Lymphoblastic Leukemia (ALL) - Creative Animodel [creative-animodel.com]
- 4. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
DK2403 solubility issues in aqueous buffer
Welcome to the technical support center for DK2403, a potent and selective covalent inhibitor of MAP2K7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues encountered during experiments with this compound in aqueous buffers.
Understanding this compound
This compound is a small molecule inhibitor targeting Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), a key enzyme in the JNK signaling pathway.[1] Due to its hydrophobic nature, achieving and maintaining its solubility in aqueous solutions, such as cell culture media or assay buffers, can be a challenge. Precipitation of the compound can lead to inaccurate and unreliable experimental results. This guide will help you navigate these challenges.
This compound Solubility Data
Quantitative solubility information for this compound is summarized below. It is important to note that solubility in aqueous buffers like PBS or cell culture media has not been extensively reported in public literature and is likely to be very low. The data presented here is primarily from organic solvents and specific formulations.[2]
| Solvent/Formulation | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 125 mg/mL | 338.92 mM | Ultrasonic treatment may be needed to achieve full dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | ≥ 16.95 mM | A clear solution can be achieved at this concentration.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | ≥ 16.95 mM | A clear solution can be achieved at this concentration.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be used for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or higher, up to 125 mg/mL).
-
Dissolution: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[2]
Protocol 2: Dilution of this compound into Aqueous Buffer (for in vitro assays)
This protocol provides a step-by-step method for diluting the DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Mixing: Immediately after adding the DMSO stock, gently vortex or pipette the solution up and down to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the compound may have exceeded its solubility limit in that specific buffer.
Troubleshooting Guide & FAQs
Here are some common questions and troubleshooting tips for working with this compound.
Q1: I diluted my this compound DMSO stock into my cell culture medium, and the solution became cloudy. What should I do?
A1: Cloudiness or precipitation indicates that this compound has exceeded its aqueous solubility limit. Here are several steps to address this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Perform a DMSO tolerance test for your specific cell line to determine the maximum acceptable concentration.
-
Use a "Plunge" Dilution Technique: Add the small volume of DMSO stock directly into the vortex of the aqueous buffer being mixed. This rapid dispersion can sometimes prevent precipitation.
-
Pre-warm the Aqueous Buffer: Using a pre-warmed buffer (e.g., 37°C) can sometimes improve the solubility of compounds.
Q2: Can I use heating or sonication to dissolve this compound directly in an aqueous buffer?
A2: While gentle heating and sonication can aid dissolution in organic solvents like DMSO, it is generally not recommended to dissolve this compound directly in aqueous buffers using these methods. The energy input can be insufficient to overcome the hydrophobicity, and prolonged heating could potentially degrade the compound. It is best to prepare a high-concentration stock in DMSO first.
Q3: Does the pH of my buffer affect the solubility of this compound?
A3: The solubility of many small molecule inhibitors can be pH-dependent. While specific data for this compound is not available, you can empirically test its solubility in a range of biologically compatible buffers with different pH values (e.g., pH 6.0, 7.4, 8.0), if your experimental system allows for it.
Q4: Are there any additives I can use to improve the solubility of this compound in my aqueous buffer?
A4: Yes, several additives can be used to enhance the solubility of hydrophobic compounds, though they should be used with caution and with appropriate controls to ensure they do not interfere with your assay:
-
Co-solvents: A small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be added to the aqueous buffer.
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help to keep hydrophobic compounds in solution.
-
Serum: For cell-based assays, the presence of serum (e.g., FBS) in the culture medium can aid in solubilizing hydrophobic compounds due to the presence of albumin and other proteins.
Q5: How can I determine the maximum soluble concentration of this compound in my specific aqueous buffer?
A5: You can perform a simple kinetic solubility test:
-
Prepare a serial dilution of your this compound DMSO stock in DMSO.
-
In a clear 96-well plate, add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your aqueous buffer. Include a DMSO-only control.
-
Let the plate sit at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate maximum working soluble concentration under those conditions. For a more quantitative measure, you can read the absorbance of the plate at a wavelength like 600 nm.
Visualizations
MAP2K7 Signaling Pathway
This compound inhibits MAP2K7, which is a key kinase in the JNK signaling cascade. This pathway is activated by various stress signals and plays a role in cellular processes like apoptosis and inflammation.[3][4]
Caption: Simplified MAP2K7-JNK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues with this compound in aqueous buffers.
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
References
optimizing DK2403 incubation time for maximal inhibition
Welcome to the Technical Support Center for DK2403, a potent and selective covalent inhibitor of MAP2K7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximal inhibition of MAP2K7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective covalent inhibitor of MAP2K7 (also known as MEK7).[1][2] It functions by covalently binding to the Cys218 residue within the active site of MAP2K7, leading to irreversible inhibition of the kinase.[1][2]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. The reported IC50 is 10 nM with preincubation and 93 nM without preincubation.[1] For cellular assays, a dose-response experiment is recommended, with studies showing decreased phosphorylation of downstream targets at concentrations between 5-10 µM in T-ALL cell lines.[2]
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO.[3] Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, further dilute the stock in your cell culture medium to the desired final concentration immediately before use.[3]
Q4: What is the expected downstream effect of this compound treatment?
A4: As an inhibitor of MAP2K7, this compound is expected to decrease the phosphorylation of JNK and its downstream substrate, ATF2.[1][2] This can subsequently impact cellular processes such as proliferation and apoptosis.
Optimizing Incubation Time for Maximal Inhibition
The optimal incubation time for this compound is crucial for achieving maximal and reproducible inhibitory effects. As a covalent inhibitor, the duration of exposure can significantly impact the extent of target engagement. The following protocol provides a systematic approach to determine the ideal incubation time for your specific experimental system.
Experimental Protocol: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time of this compound by assessing the phosphorylation status of a key downstream target, JNK.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
-
Treatment: Remove the old medium and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-JNK, total-JNK, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-JNK and normalize them to total-JNK and the loading control. The optimal incubation time is the point at which the maximal reduction in JNK phosphorylation is observed and sustained.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No significant inhibition observed at any time point. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incubation time is too short. | Extend the time course to include later time points (e.g., 72 hours). | |
| The target cell line is resistant. | Verify the expression of MAP2K7 in your cell line. Consider using a positive control cell line known to be sensitive to MAP2K7 inhibition. | |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a homogeneous cell suspension before seeding and use a consistent seeding protocol. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for treatments where possible. | |
| Inhibition is observed at early time points but diminishes later. | This compound may be unstable in the culture medium over longer periods. | For long-term experiments (beyond 48 hours), consider replenishing the medium with freshly prepared this compound. |
| Cellular compensatory mechanisms are activated. | Analyze earlier time points to capture the initial inhibitory effect. Consider co-treatment with other inhibitors to block compensatory pathways. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (with preincubation) | 10 nM | [1] |
| IC50 (without preincubation) | 93 nM | [1] |
Table 2: Cellular Activity of this compound in T-ALL Cell Lines
| Assay | Cell Lines | Incubation Time | Observed Effect | Reference |
| Cytotoxicity | Various T-ALL lines | 48 hours | Marked cytotoxicity | [1] |
| Phosphorylation of JNK and ATF2 | T-ALL cells | 24 hours | Dose-dependent decrease | [1] |
Visualizations
Signaling Pathway
Caption: The signaling pathway inhibited by this compound.
Experimental Workflow
References
Technical Support Center: Confirming the Covalent Binding of DK2403
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the covalent binding of DK2403, a potent and selective inhibitor of MAP2K7.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets the MAP2K7 (MEK7) kinase.[3] It forms a covalent bond with a specific cysteine residue, Cys218, located within the active site of the enzyme.[1][3] This irreversible binding leads to the inhibition of MAP2K7's kinase activity.
Q2: What are the key experimental approaches to confirm that this compound binds covalently to its target?
A2: The primary methods to definitively confirm the covalent binding of this compound include:
-
Mass Spectrometry (MS): To detect the formation of a stable adduct between this compound and MAP2K7.[4][5][6]
-
Cell-Based Washout Assays: To demonstrate the irreversible nature of inhibition in a cellular context.[1][7]
-
X-ray Crystallography: To visualize the covalent bond between this compound and the Cys218 residue of MAP2K7 at an atomic level.[8][9][10]
-
Kinetic Assays: To characterize the time-dependent inhibition profile typical of covalent inhibitors.[11][12]
Troubleshooting Guides
Mass Spectrometry Analysis
Issue: How can I use mass spectrometry to confirm this compound forms a covalent adduct with MAP2K7?
Solution: There are two main mass spectrometry-based strategies to validate the formation of a covalent adduct: top-down analysis and bottom-up analysis.[4]
-
Top-Down (Intact Protein) Analysis: This approach provides a rapid confirmation of covalent binding by measuring the mass of the entire protein-inhibitor complex.[4][13] A successful covalent modification is confirmed by observing a mass shift in the treated protein that corresponds to the molecular weight of this compound.[6]
-
Bottom-Up (Peptide Mapping) Analysis: This method identifies the specific site of covalent modification.[4] The MAP2K7-DK2403 complex is first digested into smaller peptides using a protease (e.g., trypsin). These peptides are then analyzed by tandem mass spectrometry (MS/MS) to identify the peptide fragment containing the Cys218 residue modified by this compound.[1][6]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate purified full-length MAP2K7 protein with this compound (e.g., in a 1:2 molar ratio) in an MS-compatible buffer.
-
Purification: Remove excess, unbound this compound using a purification method such as liquid chromatography (LC).[6]
-
Analysis: Analyze the protein sample using a mass spectrometer (e.g., LC-TOF MS).[1]
-
Data Interpretation: Compare the deconvoluted mass spectrum of the this compound-treated MAP2K7 with an untreated control. A mass increase equivalent to the molecular weight of this compound in the treated sample confirms covalent adduct formation.[6]
Experimental Protocol: Bottom-Up Proteomics for Site Identification
-
Adduct Formation: Incubate MAP2K7 with this compound as described above.
-
Denaturation and Digestion: Denature the protein-adduct complex and digest it into smaller peptides using a specific protease like trypsin or a combination of enzymes.[1]
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).[5]
-
Data Analysis: Search the MS/MS data against the MAP2K7 protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of this compound. Identification of a peptide containing Cys218 with the expected mass shift confirms the site of covalent binding.[1][6]
Quantitative Data Summary
| Analysis Type | Expected Outcome | Interpretation |
| Intact Protein MS | Mass of MAP2K7 + Mass of this compound | Confirms covalent binding and stoichiometry.[4][13] |
| Bottom-Up MS/MS | Identification of a peptide with Cys218 + Mass of this compound | Pinpoints Cys218 as the specific site of covalent modification.[1][6] |
Troubleshooting Tip: If you do not observe the expected mass shift in the intact protein analysis, consider increasing the incubation time or the molar ratio of this compound to MAP2K7. For bottom-up analysis, using multiple proteases can improve sequence coverage and the likelihood of identifying the modified peptide.[14]
Workflow for Mass Spectrometry Analysis
Caption: Workflow for confirming this compound covalent binding via mass spectrometry.
Cellular Washout Assay
Issue: How can I demonstrate that this compound's effect is irreversible in living cells?
Solution: A cell-based washout experiment is a straightforward method to differentiate between reversible and irreversible (covalent) inhibition.[7][15] If the inhibitory effect of this compound on a downstream signaling event (e.g., phosphorylation of JNK) persists after the compound is removed from the cell culture medium, it supports a covalent mechanism of action.[1][7]
Experimental Protocol: Washout Assay
-
Cell Treatment: Treat T-ALL cell lines (e.g., RPMI-8402) with this compound for a defined period (e.g., 4-6 hours).[7]
-
Washout Step:
-
For the "washout" group, remove the medium containing this compound.
-
Wash the cells extensively with fresh, inhibitor-free medium (e.g., 3 washes).[15]
-
Resuspend the cells in fresh, inhibitor-free medium and continue the incubation.
-
For the "no washout" group, maintain the cells in the medium containing this compound.
-
-
Analysis: At various time points post-washout (e.g., 24, 48, 72 hours), lyse the cells and analyze the phosphorylation status of downstream targets of the MAP2K7 pathway (e.g., JNK, ATF2) by Western blot.[3]
-
Data Interpretation: A sustained reduction in the phosphorylation of downstream targets in the "washout" group, similar to the "no washout" group, indicates that the inhibitory effect of this compound is long-lasting and resistant to washout, which is characteristic of a covalent inhibitor.[1][7]
Logical Flow of a Washout Experiment
References
- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]
- 10. Covalent inhibitors for eradication of drug-resistant HIV-1 reverse transcriptase: From design to protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 12. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
- 15. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing DK2403 degradation in experimental conditions
Welcome to the technical support center for DK2403. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: this compound in its solid form should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Once prepared, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed in your this compound solution, it may be possible to redissolve the compound by gentle warming and/or sonication.[1] However, it is crucial to ensure that the temperature used for warming does not exceed a level that could cause thermal degradation. If the precipitate does not redissolve, it is advisable to prepare a fresh solution.
Q4: Can I store my diluted, ready-to-use this compound solutions?
A4: It is generally not recommended to store diluted, aqueous-based working solutions of this compound for extended periods. These solutions are more susceptible to hydrolysis and other forms of degradation. Ideally, working solutions should be prepared fresh from a frozen stock solution just before each experiment.
Q5: What are the potential signs of this compound degradation in my experiments?
A5: Signs of this compound degradation may include a decrease in its inhibitory activity, leading to inconsistent or unexpected experimental results. This could manifest as a reduced effect on the phosphorylation of downstream targets like JNK and ATF2.[2] If you suspect degradation, it is recommended to use a fresh aliquot of the stock solution and prepare a new working solution.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound and provides steps to identify and resolve them.
| Issue | Potential Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Inconsistent or reduced inhibitory activity | Degradation of this compound in stock or working solution. | 1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. If the problem persists, use a new vial of this compound powder to prepare a fresh stock solution. 3. Review solution preparation and storage protocols to ensure compliance with recommendations. | Stability-indicating HPLC/UPLC, Mass Spectrometry (MS) to assess purity and identify potential degradants. |
| Precipitation in stock or working solution | Exceeding the solubility limit of this compound in the chosen solvent or temperature fluctuations. | 1. Gently warm the solution while vortexing or use sonication to attempt to redissolve the precipitate.[1] 2. If precipitation persists, centrifuge the solution and use the supernatant, being aware that the concentration may be lower than intended. 3. For future preparations, consider adjusting the solvent composition or lowering the concentration. | Dynamic Light Scattering (DLS) to check for aggregates, HPLC to confirm the concentration of the soluble fraction. |
| Variability between experimental replicates | Inconsistent preparation of working solutions or degradation during the experiment. | 1. Ensure precise and consistent dilution of the stock solution for each replicate. 2. Minimize the time the working solution is kept at room temperature or in aqueous buffers. 3. Prepare a master mix of the working solution to be used across all replicates to ensure uniformity. | HPLC to verify the concentration and purity of the working solution at the start and end of an experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or -80°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: this compound In-Vitro Activity
| Target | Assay | IC50 |
| MAP2K7 | In-vitro kinase assay | 10 nM[2] |
| MEK4 | In-vitro kinase assay | > 80 µM[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound with a molecular weight of 368.45 g/mol , add 271.4 µL of DMSO for a 10 mM solution).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: Preparation of this compound Working Solution for In-Vitro Cell-Based Assays
-
Objective: To prepare a diluted working solution of this compound for immediate use in cell culture experiments.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium or buffer (e.g., RPMI, DMEM)
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.
-
Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solutions immediately in your experiment to minimize the risk of degradation in the aqueous environment.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Recommended workflow for handling and preparing this compound solutions.
References
Technical Support Center: Minimizing DK2403 Toxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the MAP2K7 inhibitor, DK2403. The focus is on strategies to minimize toxicity in non-cancerous cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), also known as MEK7.[1] It exhibits an IC50 of 10 nM against MAP2K7.[1][2] this compound acts by irreversibly binding to a specific cysteine residue (Cys218) in the ATP-binding pocket of MAP2K7.[2] This covalent modification blocks the kinase activity of MAP2K7, leading to a downstream decrease in the phosphorylation of c-Jun N-terminal kinase (JNK) and its substrate, ATF2.[2] In cancer cells, particularly T-cell acute lymphoblastic leukemia (T-ALL), this inhibition of the MAP2K7/JNK signaling pathway induces cytotoxicity.[2]
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be highly selective for MAP2K7. In a kinase panel screen of 97 kinases, this compound at a concentration of 1 µM only showed significant interaction with the Epidermal Growth Factor Receptor (EGFR) and its L858R mutant.[2] Importantly, it displayed virtually no activity against other MAP2K isoforms, including the highly homologous MAP2K4, even at concentrations up to 80 µM.[2] This high selectivity is a key feature that suggests a lower potential for off-target effects compared to less selective kinase inhibitors.
Q3: What are the potential reasons for observing toxicity in non-cancerous cells during my experiments with this compound?
While this compound is highly selective, toxicity in non-cancerous cells can still occur due to several factors:
-
On-target toxicity: The MAP2K7/JNK signaling pathway is not exclusive to cancer cells; it plays a role in various physiological processes in normal tissues.[3][4] Inhibition of this pathway in healthy cells could disrupt their normal function and lead to cytotoxicity. For instance, systemic inhibition of MAP2K7 may have side effects on the immune system and neuronal functions.
-
Off-target toxicity: Although this compound is highly selective, at higher concentrations it may inhibit other kinases or cellular proteins, leading to unintended toxic effects. The observed interaction with EGFR is an example of a potential off-target effect.[2]
-
Compound concentration: Using concentrations of this compound that are significantly higher than its IC50 for MAP2K7 increases the likelihood of both on-target and off-target toxicity in non-cancerous cells.
-
Cellular context: The sensitivity of different non-cancerous cell types to MAP2K7 inhibition can vary depending on their reliance on the JNK signaling pathway for survival and function.
Q4: How can I minimize the toxicity of this compound in my non-cancerous control cells?
Minimizing toxicity is crucial for determining the therapeutic window of this compound. Here are some strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that inhibits MAP2K7 in your cancer cell model while having a minimal effect on non-cancerous cells. A thorough dose-response study is essential.
-
Use Appropriate Controls: Always include non-cancerous cell lines in your experiments to assess baseline toxicity. If possible, use primary cells from relevant tissues to get a more physiologically relevant assessment of toxicity.
-
Monitor Off-Target Effects: If you observe unexpected toxicity, consider performing a broader kinase profiling or proteomic analysis to identify potential off-target interactions at the concentrations used in your experiments.
-
Consider the Experimental Model: The choice of non-cancerous cell line is important. For example, if you are studying leukemia, using peripheral blood mononuclear cells (PBMCs) as a control would be more relevant than using fibroblasts.
Data Presentation
A critical step in assessing the therapeutic potential of this compound is to compare its potency and cytotoxicity in cancerous versus non-cancerous cells. While specific cytotoxicity data for this compound in non-cancerous cell lines is not currently available in the public domain, researchers can generate this data to determine the therapeutic index.
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Target/Cell Line | Type | IC50 | Reference |
| MAP2K7 | Enzyme | 10 nM | [1][2] |
| RPMI-8402 | T-ALL Cancer Cell Line | 2.9 µM | [1] |
| ALL-SIL | T-ALL Cancer Cell Line | 1.1 µM | [1] |
| KOPT-K1 | T-ALL Cancer Cell Line | ~1.5 µM | [2] |
| JURKAT | T-ALL Cancer Cell Line | ~2.0 µM | [2] |
| Non-Cancerous Cell Line 1 (e.g., PBMCs) | Normal Cells | Data Not Available | |
| Non-Cancerous Cell Line 2 (e.g., Hepatocytes) | Normal Cells | Data Not Available |
Researchers should perform cytotoxicity assays (e.g., MTT, LDH release) to determine the IC50 values of this compound in relevant non-cancerous cell lines to populate this table and calculate the selectivity index (IC50 in non-cancerous cells / IC50 in cancerous cells).
Table 2: Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| EGFR | Significant Interaction |
| EGFR (L858R) | Significant Interaction |
| 95 Other Kinases | No Appreciable Activity |
| MAP2K4 | No Appreciable Activity (at 80 µM) |
This table summarizes the known selectivity of this compound. A more extensive kinase profiling at various concentrations could provide a more detailed understanding of its off-target effects.
Experimental Protocols
1. Protocol for Assessing Cytotoxicity in Non-Cancerous Cells (LDH Release Assay)
This protocol provides a general framework for measuring lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage and cytotoxicity.
-
Objective: To quantify the cytotoxicity of this compound in a non-cancerous cell line.
-
Materials:
-
Non-cancerous cell line of choice (e.g., human PBMCs, primary hepatocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (DMSO) controls and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate for the recommended time at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive and negative controls. Plot the results to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in non-cancerous cells at low concentrations of this compound | 1. On-target toxicity in a sensitive cell line. 2. Off-target effects. 3. Incorrect compound concentration. | 1. Verify the expression and importance of the MAP2K7/JNK pathway in your non-cancerous cell model. 2. Perform a kinase selectivity screen at the problematic concentration to identify potential off-targets. 3. Confirm the concentration of your this compound stock solution. |
| Inconsistent cytotoxicity results between experiments | 1. Variation in cell health or passage number. 2. Inconsistent compound dilution. 3. Edge effects in the 96-well plate. | 1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to minimize evaporation. |
| No significant difference in toxicity between cancerous and non-cancerous cells | 1. The non-cancerous cell line may be unusually sensitive to MAP2K7 inhibition. 2. The cancer cell line may be relatively resistant to this compound. | 1. Test a different non-cancerous cell line, preferably from a different tissue of origin. 2. Confirm the expression and activation of the MAP2K7/JNK pathway in your cancer cell line. |
Visualizations
Caption: Mechanism of action of this compound in the MAP2K7/JNK signaling pathway.
Caption: A logical workflow for troubleshooting unexpected toxicity of this compound.
References
- 1. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 2. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
improving DK2403 efficacy in resistant cell lines
Welcome to the technical support center for DK2403, a potent and selective covalent inhibitor of MAP2K7. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and improve the efficacy of this compound, particularly in the context of acquired resistance in cancer cell lines such as those from T-cell Acute Lymphoblastic Leukemia (T-ALL).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7, also known as MKK7).[1] It forms an irreversible covalent bond with a unique cysteine residue (Cys218) in the ATP-binding pocket of MAP2K7, thereby blocking its kinase activity.[2] MAP2K7 is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, proliferation, and apoptosis.[3][4] By inhibiting MAP2K7, this compound prevents the phosphorylation and activation of JNK, leading to reduced activity of downstream transcription factors like c-JUN and ATF2.[2]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
A2: Acquired resistance to covalent kinase inhibitors like this compound can occur through several mechanisms. Based on preclinical models of resistance to other covalent inhibitors, the most plausible mechanisms are:
-
On-Target Mutation: A mutation in the MAP2K7 gene that alters the Cys218 residue can prevent the covalent binding of this compound, reducing its efficacy.[5][6]
-
Bypass Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the blocked JNK pathway. In T-ALL, common bypass pathways include the PI3K/Akt/mTOR and NOTCH1 signaling cascades.[7][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and effectiveness.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the MAP2K7 gene: Perform Sanger or next-generation sequencing on the resistant cell line to check for mutations at or near the Cys218 codon.
-
Profile key signaling pathways: Use Western blotting to compare the phosphorylation status of key proteins in the JNK, PI3K/Akt, and other relevant pathways between sensitive and resistant cells, both with and without this compound treatment.
-
Assess drug efflux pump activity: Use functional assays (e.g., rhodamine 123 efflux assay) or Western blotting for proteins like MDR1 to determine if drug efflux is increased in resistant cells.
Q4: What strategies can I use to overcome this compound resistance?
A4: The strategy depends on the resistance mechanism:
-
For Bypass Pathway Activation: A combination therapy approach is often effective. For example, if the PI3K/Akt pathway is activated, combining this compound with a PI3K or Akt inhibitor may restore sensitivity.[10]
-
For On-Target Mutations: Overcoming this type of resistance is challenging and may require the development of a next-generation inhibitor that can bind to the mutated MAP2K7.
-
For Increased Drug Efflux: Co-administration of an ABC transporter inhibitor, such as verapamil (B1683045) or tariquidar, could potentially restore this compound sensitivity, although this is primarily a preclinical strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound efficacy in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Incorrect drug concentration or degradation. 3. Cell line contamination or misidentification. | 1. Confirm resistance by re-evaluating the IC50 (see Cell Viability Assay protocol). Investigate resistance mechanisms (see FAQ Q3). 2. Use a fresh stock of this compound and verify the final concentration. 3. Perform cell line authentication (e.g., STR profiling). |
| High background in Western blots for phospho-JNK. | 1. Inadequate blocking. 2. Non-specific antibody binding. 3. Use of milk as a blocking agent (casein is a phosphoprotein). | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Optimize primary and secondary antibody concentrations. 3. Always use 5% BSA in TBST for blocking and antibody dilutions when probing for phosphoproteins.[11] |
| No detectable JNK phosphorylation upon stimulation (positive control). | 1. Ineffective stimulus (e.g., anisomycin, UV). 2. Rapid dephosphorylation of proteins during sample preparation. 3. Low protein load. | 1. Confirm the activity of your stimulus. Optimize concentration and stimulation time. 2. Ensure lysis buffer contains fresh phosphatase inhibitors and keep samples on ice at all times.[12] 3. Load at least 20-40 µg of protein per lane.[12] |
| Inconsistent results in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in 96-well plates. 3. Variation in drug treatment time. | 1. Ensure a single-cell suspension before seeding. Mix gently and thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use a multichannel pipette for drug addition to minimize timing differences. |
Quantitative Data Summary
The following tables present illustrative data comparing the parental, this compound-sensitive T-ALL cell line (e.g., JURKAT) with a derived resistant subline (JURKAT-DR).
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| JURKAT (Parental) | 15.5 ± 2.1 | - |
| JURKAT-DR (Resistant) | 485.2 ± 35.8 | 31.3 |
| RI = IC50 (Resistant) / IC50 (Parental) |
Table 2: Efficacy of Combination Therapy in this compound-Resistant Cells
| Treatment | JURKAT-DR Cell Viability (% of Control) |
| Vehicle (DMSO) | 100% |
| This compound (500 nM) | 52.4% ± 4.5% |
| PI3K Inhibitor (GDC-0941, 200 nM) | 85.1% ± 6.2% |
| This compound + GDC-0941 | 18.7% ± 3.3% |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant T-ALL Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of this compound.[13][14][15]
-
Initial IC50 Determination: Determine the baseline IC50 of this compound for the parental T-ALL cell line (e.g., JURKAT) using the Cell Viability Assay protocol below.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitoring and Passaging: Monitor cell viability. When the cells resume a normal growth rate (comparable to untreated controls), passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Stepwise Increase: Repeat Step 3, gradually increasing the drug concentration over several months.
-
Selection of Resistant Pool: Continue this process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50. This population is now considered the this compound-resistant pool (e.g., JURKAT-DR).
-
Characterization: Confirm the degree of resistance by performing a new IC50 determination. The Resistance Index (RI) should be >10.
-
Maintenance: Culture the resistant cell line in medium containing the maintenance concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay (WST-1 for Suspension Cells)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Seeding: Count T-ALL cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or combination drugs) in culture medium. Add 100 µL of the drug dilutions to the appropriate wells to achieve the desired final concentrations. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results to calculate IC50 values using non-linear regression.
Protocol 3: Western Blot for JNK and PI3K/Akt Pathway Activation
This protocol allows for the analysis of protein phosphorylation states.[11][12][16]
-
Cell Treatment and Lysis:
-
Culture sensitive and resistant cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with this compound, a combination therapy, or vehicle for the desired time (e.g., 2-6 hours).
-
Harvest cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein samples to 20-40 µg in lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA/TBST.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize phospho-protein levels to total protein levels.
Visualizations
Caption: The MAP2K7-JNK signaling pathway and the inhibitory action of this compound.
Caption: Plausible mechanisms of acquired resistance to this compound.
Caption: Workflow for overcoming this compound resistance in cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting signaling pathways in T-cell acute lymphoblastic leukemia initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientistlive.com [scientistlive.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
ensuring complete removal of DK2403 in washout experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting experiments involving the MAP2K7 inhibitor, DK2403, with a specific focus on ensuring the effective removal of unbound compound in washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of mitogen-activated protein kinase kinase 7 (MAP2K7), also known as MEK7.[1][2] It functions as a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target protein.[2][3] Specifically, this compound covalently binds to the Cys218 residue within the active site of MAP2K7.[2] This covalent binding leads to a sustained inhibition of the kinase.
Q2: What is the purpose of a washout experiment?
A2: A washout experiment is designed to differentiate between the effects of a compound that are present only while the drug is in the media and effects that persist after the drug has been removed. For traditional, reversible inhibitors, a successful washout will lead to a reversal of the biological effect. However, for covalent inhibitors like this compound, the primary purpose of a washout is to remove all unbound compound from the experimental system to ensure that any observed long-term effects are a direct result of the irreversible binding to the target.[4]
Q3: Can bound this compound be removed during a washout experiment?
A3: No. Due to its covalent mechanism of action, this compound that has bound to MAP2K7 cannot be removed by washing with drug-free media. The cytotoxic effects of this compound have been shown to be resistant to washout, which supports its covalent binding mechanism.[3] The goal of the washout is to remove the unbound inhibitor from the cell culture medium and from within the cells.
Q4: How can I confirm that unbound this compound has been completely removed?
A4: A functional way to confirm the removal of residual, unbound this compound is to perform a supernatant transfer experiment. After performing the washout procedure on cells treated with this compound, collect the supernatant (the drug-free media from the final wash step) and transfer it to a fresh, untreated population of cells.[5] If these "naïve" cells show no signs of MAP2K7 inhibition (e.g., no decrease in JNK or ATF2 phosphorylation), it indicates that the concentration of any remaining unbound this compound is negligible and the washout was successful.[5]
Q5: What are the downstream effects of this compound inhibition that I can measure?
A5: this compound-mediated inhibition of MAP2K7 leads to a dose-dependent decrease in the phosphorylation of its downstream substrates, JNK and ATF2.[2][3] These phosphorylation events can be monitored by Western blot analysis to confirm the on-target activity of this compound.
Troubleshooting Guide
| Problem | Probable Cause & Explanation | Recommended Solution |
| Persistent biological effects after washout. | This is the expected outcome for a covalent inhibitor like this compound. The inhibitor forms an irreversible bond with MAP2K7, leading to sustained inhibition of the signaling pathway even after the unbound drug is removed.[3][4] | This is not an experimental artifact. To demonstrate that the persistent effect is due to covalent binding, consider using a non-covalent analog of this compound if available. The effects of a non-covalent inhibitor should reverse after washout.[4][6] |
| Difficulty distinguishing between on-target covalent effects and off-target effects. | While this compound is highly selective, high concentrations could potentially lead to off-target activities. It is crucial to determine if persistent effects are solely due to MAP2K7 inhibition. | Perform a dose-response experiment to find the lowest effective concentration of this compound.[7] Additionally, use Western blot analysis to confirm the inhibition of the intended downstream targets (p-JNK, p-ATF2) at various time points post-washout. |
| Variability in the level of inhibition after washout between experiments. | Incomplete removal of unbound this compound can lead to continued, and potentially variable, target engagement after the intended washout period. The number and duration of washes may be insufficient. | Standardize the washout protocol. Increase the number of washes (e.g., from 2 to 3-4 washes) and/or the volume of wash media.[4] Perform the supernatant transfer control experiment (as described in FAQ A4) to validate your washout procedure.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | MAP2K7 (MEK7) | [1][2] |
| IC₅₀ | 10 nM | [2][3] |
| Mechanism of Action | Covalent | [2][3] |
| Binding Site | Cys218 | [2] |
| Downstream Markers | p-JNK, p-ATF2 | [2][3] |
Experimental Protocols
Protocol 1: Washout of Unbound this compound to Assess Sustained Inhibition
This protocol is designed to remove unbound this compound and evaluate the persistent effects of the covalently bound inhibitor on the MAP2K7 signaling pathway.
-
Cell Plating: Plate cells at a density appropriate for your specific cell line and assay format (e.g., 6-well plate for Western blotting). Allow cells to adhere and reach the desired confluency.
-
Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10x IC₅₀) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2-4 hours) to allow for covalent bond formation.
-
Washout Procedure: a. Aspirate the media containing this compound or vehicle. b. Gently wash the cells by adding a generous volume of pre-warmed, drug-free complete culture medium. For a 6-well plate, use at least 2 mL per well. c. Aspirate the wash medium. d. Repeat the wash steps (3b and 3c) for a total of three to four washes to ensure complete removal of the unbound compound.[4]
-
Post-Washout Incubation: After the final wash, add fresh, pre-warmed, drug-free complete culture medium to the cells.
-
Time-Course Analysis: Collect cell lysates at various time points post-washout (e.g., 0, 2, 4, 8, 24 hours) to assess the duration of signal inhibition. The 0-hour time point should be collected immediately after the final wash.
-
Endpoint Analysis: Analyze cell lysates by Western blot for levels of total and phosphorylated JNK and ATF2 to determine the extent and duration of MAP2K7 inhibition.
Protocol 2: Control Experiment to Verify Removal of Unbound this compound
This protocol validates the effectiveness of the washout procedure described in Protocol 1.
-
Perform Treatment and Washout: Follow steps 1-3 from Protocol 1 using a separate set of plates.
-
Supernatant Collection: After the final wash (step 3d in Protocol 1), collect the "washout medium" (supernatant) from the this compound-treated wells.
-
Supernatant Transfer: Transfer this collected supernatant to a new plate of fresh, untreated ("naïve") cells.
-
Incubation: Incubate the naïve cells with the transferred supernatant for the same duration as the initial drug treatment (e.g., 2-4 hours).
-
Analysis: Lyse the naïve cells and analyze by Western blot for phosphorylation of JNK and ATF2. As a control, compare to naïve cells treated with fresh drug-free media and cells directly treated with a known concentration of this compound. A successful washout will result in no significant inhibition in the supernatant-treated naïve cells.[5]
Visualizations
Caption: Experimental workflow for a this compound washout experiment.
Caption: Simplified this compound mechanism of action on the MAP2K7 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 7. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to MAP2K7 Inhibitors: DK2403 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DK2403, a potent and selective MAP2K7 inhibitor, with other notable inhibitors of the same target, 5Z-7-oxozeaenol and AST-487. The information is supported by experimental data to facilitate informed decisions in research and drug development endeavors targeting the MAP2K7 signaling pathway.
Executive Summary
Mitogen-activated protein kinase kinase 7 (MAP2K7), also known as MKK7, is a key component of the c-Jun N-terminal kinase (JNK) signaling cascade, which is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of the MAP2K7/JNK pathway has been linked to several diseases, including T-cell acute lymphoblastic leukemia (T-ALL). This has spurred the development of small molecule inhibitors targeting MAP2K7.
This guide focuses on a head-to-head comparison of three key MAP2K7 inhibitors:
-
This compound: A highly potent and selective covalent inhibitor of MAP2K7.
-
5Z-7-oxozeaenol: A natural product that also covalently inhibits MAP2K7 but exhibits a broader kinase selectivity profile.
-
AST-487: A multi-kinase inhibitor with activity against MAP2K7, originally developed as a FLT3 and RET inhibitor.
The following sections will delve into their mechanisms of action, inhibitory potency, selectivity, and cellular effects, supported by quantitative data and detailed experimental protocols.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and its comparators.
| Parameter | This compound | 5Z-7-oxozeaenol | AST-487 |
| MAP2K7 IC50 | 10 nM[1][2] | 1.3 µM[3] | 260 nM |
| Mechanism of Action | Covalent, irreversible (targets Cys218)[1] | Covalent, irreversible (targets Cys218)[3] | ATP-competitive, reversible |
| Primary Target(s) | MAP2K7[1] | MAP2K7, TAK1[3][4] | FLT3, RET, KDR, c-Kit, c-Abl[5][6] |
| Cellular Activity (T-ALL cell lines) | Potent cytotoxicity (IC50 = 1.1 - 2.9 µM)[1] | Induces apoptosis | Potent inhibition of cell growth in RET-mutated cancer cells[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: The JNK signaling pathway highlighting the inhibitory role of this compound and other compounds on MAP2K7.
Caption: A generalized workflow for determining inhibitor potency using a kinase inhibition assay like ADP-Glo™.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[1][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MAP2K7.
Materials:
-
Recombinant human MAP2K7 enzyme
-
Kinase substrate (e.g., inactive JNK)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound, 5Z-7-oxozeaenol, AST-487) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase substrate and ATP in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of recombinant MAP2K7 enzyme in kinase reaction buffer.
-
The final reaction volume is 10 µL. Include controls for no inhibitor (DMSO only) and no enzyme.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the no inhibitor control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Western Blot for JNK Phosphorylation
This protocol is a general guideline for assessing the inhibition of JNK phosphorylation in cells.[10][11]
Objective: To determine the effect of MAP2K7 inhibitors on the phosphorylation of its downstream target, JNK, in a cellular context.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
Cell culture medium and supplements
-
Test compounds (this compound, 5Z-7-oxozeaenol, AST-487)
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture T-ALL cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes with Anisomycin). Include an unstimulated control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total JNK signal.
Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of inhibitors on cell viability.[12]
Objective: To determine the cytotoxic effects of MAP2K7 inhibitors on T-ALL cell lines.
Materials:
-
T-ALL cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T-ALL cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and adverse side effects.
-
This compound: A kinase selectivity screen against a panel of 90 kinases showed that this compound is highly selective for MAP2K7. At a concentration of 1 µM, only EGFR was significantly bound.[3] It showed virtually no activity against other MEK family members, including MEK4, MEK1/2, p38α/β, or JNK1/2/3.[1]
-
5Z-7-oxozeaenol: While it inhibits MAP2K7, 5Z-7-oxozeaenol is also a potent inhibitor of TAK1 (a MAP3K) with an IC50 of 8.1 nM.[13] A KINOMEscan profile revealed that at 10 µM, it binds to several other kinases, indicating a broader selectivity profile compared to this compound.[14]
-
AST-487: This compound is a multi-kinase inhibitor. Besides MAP2K7, it potently inhibits RET (IC50 = 880 nM), FLT3 (IC50 = 520 nM), KDR, c-Kit, and c-Abl.[5] Its broader activity profile makes it less suitable as a specific probe for MAP2K7 function.
Conclusion
This comparative guide highlights the distinct profiles of this compound, 5Z-7-oxozeaenol, and AST-487 as MAP2K7 inhibitors.
-
This compound emerges as a superior tool compound for specifically investigating the biological roles of MAP2K7 due to its high potency and exceptional selectivity. Its covalent mechanism of action also provides a sustained inhibitory effect.
-
5Z-7-oxozeaenol , while also a covalent inhibitor of MAP2K7, has significant off-target activity, most notably against TAK1. This polypharmacology should be considered when interpreting experimental results.
-
AST-487 is a broad-spectrum kinase inhibitor with activity against MAP2K7. Its multi-targeted nature makes it unsuitable for studies requiring specific inhibition of MAP2K7 but may be of interest in contexts where simultaneous inhibition of its other targets is desirable.
The choice of inhibitor should be guided by the specific research question. For elucidating the precise functions of MAP2K7, the high selectivity of this compound makes it the most appropriate choice. The detailed experimental protocols provided herein should enable researchers to rigorously evaluate these and other inhibitors in their own experimental systems.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5Z)-7-Oxozeaenol | Other Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to DK2403 and JNK-IN-8: Selectivity and Potency in JNK Pathway Inhibition
For researchers in drug discovery and cell signaling, the precise modulation of kinase pathways is paramount. The c-Jun N-terminal kinase (JNK) signaling cascade, a critical regulator of cellular processes including apoptosis, inflammation, and proliferation, is a key therapeutic target. This guide provides a detailed comparison of two notable inhibitors that impact this pathway: DK2403, a selective inhibitor of the upstream kinase MAP2K7, and JNK-IN-8, a potent pan-JNK inhibitor.
Mechanism of Action: Targeting Different Nodes of the JNK Pathway
This compound and JNK-IN-8 employ distinct strategies to suppress JNK signaling. This compound acts upstream by covalently inhibiting MAP2K7 (also known as MKK7), one of the two primary kinases responsible for activating JNKs.[1][2] In contrast, JNK-IN-8 is a covalent, irreversible inhibitor that directly targets a conserved cysteine residue within the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[3][4][5][6]
References
- 1. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DK2403 and Other MEK Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel MAP2K7 inhibitor DK2403 with other MEK inhibitors, tailored for researchers, scientists, and drug development professionals. We present a detailed analysis of its mechanism of action, potency, and selectivity, benchmarked against other MAP2K7 inhibitors and established MEK1/2 inhibitors. All quantitative data is summarized in clear, accessible tables, and key experimental methodologies are provided.
Introduction to MEK Inhibition
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a hallmark of many cancers, making them a prime target for therapeutic intervention. The MEK (mitogen-activated protein kinase kinase) family of dual-specificity kinases are central components of these cascades. While most clinically advanced MEK inhibitors target MEK1 and MEK2 in the classical RAS/RAF/MEK/ERK pathway, other MEK isoforms, such as MAP2K7 (MEK7), play critical roles in distinct signaling pathways, like the JNK pathway, and are emerging as important therapeutic targets.[2]
This guide focuses on this compound, a novel, highly potent, and selective covalent inhibitor of MAP2K7.[3][4] We will compare its preclinical profile with other known MAP2K7 inhibitors and provide a broader comparison with well-established MEK1/2 inhibitors to highlight the distinct therapeutic opportunities offered by targeting different nodes within the MEK family.
This compound: A Covalent Inhibitor of MAP2K7
This compound is a rationally designed, irreversible inhibitor of MAP2K7.[2] It distinguishes itself through a covalent binding mechanism, targeting a unique cysteine residue (Cys218) within the active site of MAP2K7.[3][4] This covalent engagement leads to a durable and potent inhibition of the kinase.
Comparative Analysis of MAP2K7 Inhibitors
Here, we compare the in vitro potency of this compound with other reported MAP2K7 inhibitors, OTSSP167 and 5Z-7-Oxozeaenol.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell-Based IC50 (T-ALL cell lines) | Mechanism of Action | Key Selectivity Notes |
| This compound | MAP2K7 | 10 nM [3][4] | 1.1 - 2.9 µM[3] | Covalent, irreversible | Highly selective for MAP2K7.[2] |
| OTSSP167 | MAP2K7, MELK | 160 nM[2] | 10 - 57 nM[5][6] | Reversible, ATP-competitive | Also a potent MELK inhibitor.[2] |
| 5Z-7-Oxozeaenol | MAP2K7, TAK1 | 1.2 µM[7] | 0.2 - 1.1 µM[4][7] | Covalent, irreversible | Potently inhibits TAK1.[8] |
Comparison with MEK1/2 Inhibitors
To provide a broader context, the table below compares the potency of this compound against its specific target (MAP2K7) with that of two widely studied MEK1/2 inhibitors, trametinib (B1684009) and selumetinib (B1684332), against their respective targets.
| Inhibitor | Primary Target(s) | IC50 (in vitro kinase assay) | Mechanism of Action |
| This compound | MAP2K7 | 10 nM [3][4] | Covalent, irreversible |
| Trametinib | MEK1, MEK2 | MEK1: 0.92 nM, MEK2: 1.8 nM | Allosteric, non-ATP-competitive, reversible |
| Selumetinib | MEK1, MEK2 | MEK1: 14 nM (Kd for MEK2: 530 nM)[1] | Allosteric, non-ATP-competitive, reversible |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound (MAP2K7/JNK pathway) and the more conventional MEK1/2 inhibitors (RAS/RAF/MEK/ERK pathway).
Experimental Methodologies
Detailed protocols for the key assays used in the evaluation of these inhibitors are provided below.
In Vitro Kinase Inhibition Assay (for MAP2K7)
This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human MAP2K7 enzyme, a suitable substrate (e.g., inactive JNK2), and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Terminate the reaction and measure the amount of product formed or ATP consumed. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., T-ALL cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the MEK inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[2][9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of downstream targets, confirming the inhibitor's effect on the signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-JNK or anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein like β-actin.
Conclusion
This compound is a promising new tool for studying the MAP2K7-JNK signaling pathway. Its high potency and covalent mechanism of action offer distinct advantages over other known MAP2K7 inhibitors. The clear differentiation in targets between this compound (MAP2K7) and inhibitors like trametinib and selumetinib (MEK1/2) underscores the importance of selecting the appropriate inhibitor to investigate specific signaling cascades. The experimental protocols provided herein offer a robust framework for researchers to further evaluate the efficacy and mechanism of this compound and other MEK inhibitors in various preclinical models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. abmole.com [abmole.com]
- 4. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
- 5. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
DK2403: Unprecedented Specificity for MEK7 Over MEK4 for Targeted Research Applications
For researchers, scientists, and drug development professionals, the quest for highly specific kinase inhibitors is paramount to unraveling complex signaling pathways and developing targeted therapies. This guide provides a comprehensive comparison of the novel covalent inhibitor DK2403, confirming its exceptional specificity for Mitogen-Activated Protein Kinase Kinase 7 (MEK7) over the closely related MEK4.
This compound has emerged as a powerful research tool due to its high potency and remarkable selectivity for MEK7. This guide presents supporting experimental data, detailed methodologies for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate its effective application in the laboratory.
Unparalleled Selectivity Profile of this compound
Experimental data robustly demonstrates that this compound is a highly potent and selective inhibitor of MEK7, while exhibiting virtually no activity against MEK4. This selectivity is critical for dissecting the specific roles of MEK7 in cellular processes without the confounding effects of inhibiting MEK4.
| Kinase | This compound IC50 | Reference Compound (HRX215/Darizmetinib) IC50 |
| MEK7 | 10 nM[1][2] | >100-fold less active than on MEK4[1] |
| MEK4 | > 80 µM[3][4] | 20 nM[1] |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and a MEK4-selective inhibitor. The half-maximal inhibitory concentration (IC50) values highlight the profound selectivity of this compound for MEK7 over MEK4.
The remarkable specificity of this compound is attributed to its unique covalent binding mechanism. It irreversibly binds to a cysteine residue (Cys218) located in the hinge region of the MEK7 active site.[3] This cysteine is notably absent in MEK4, providing a clear structural basis for the observed selectivity.[3]
Experimental Validation of this compound Specificity
The superior specificity of this compound for MEK7 has been validated through a series of rigorous biochemical and cellular assays. Below are detailed protocols for the key experiments that confirm its on-target activity and selectivity.
Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with higher kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, and 10 mM MgCl2.[5]
-
Reconstitute recombinant active full-length human MEK7 and MEK4 enzymes in an appropriate kinase buffer.
-
Prepare a solution of the substrate, such as inactive JNK1, at a suitable concentration (e.g., 0.2 mg/mL).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of the this compound serial dilution or DMSO (vehicle control) to the respective wells.
-
To account for the covalent inhibitory mechanism, pre-incubate the plate at room temperature for 60 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP (at the Km concentration for each enzyme).
-
Incubate the reaction at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: Western Blot for Downstream Target Inhibition
This assay confirms that this compound inhibits MEK7 signaling within a cellular context by measuring the phosphorylation of its downstream targets, JNK and ATF2.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., T-ALL cell lines like JURKAT or RPMI-8402) in appropriate media.[3]
-
Seed the cells in 6-well plates and allow them to adhere or reach the desired confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).[3]
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and phospho-ATF2 (Thr71) overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signals to the loading control to determine the relative decrease in phosphorylation upon this compound treatment.
-
References
- 1. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Modeling MEK4 Kinase Inhibitors Through Perturbed Electrostatic Potential (ESP) Charges - PMC [pmc.ncbi.nlm.nih.gov]
DK2403: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of DK2403, a potent and selective covalent inhibitor of MAP2K7 (MKK7). Understanding the cross-reactivity of kinase inhibitors is paramount in drug development to anticipate potential off-target effects and to ensure therapeutic efficacy is derived from the intended mechanism of action. The following sections present quantitative data from in vitro kinase profiling, detail the experimental methodology used to obtain this data, and visualize the general workflow for assessing kinase selectivity.
Quantitative Cross-Reactivity Data
This compound was profiled against a panel of 97 kinases to determine its selectivity. The data reveals a high degree of selectivity for its intended target, MAP2K7, with minimal off-target activity. The table below summarizes the inhibitory activity of this compound against its primary target and key off-targets identified in the screening.
| Kinase Target | Measurement | Value (μM) | Selectivity Notes |
| MAP2K7 (MKK7) | IC50 | 0.01 | Primary Target |
| EGFR | Appreciable Binding | Detected at 1 μM | Off-Target Interaction |
| EGFR (L858R) | Appreciable Binding | Detected at 1 μM | Off-Target Interaction |
| MEK1 | No Appreciable Activity | > 80 | High Selectivity |
| MEK2 | No Appreciable Activity | > 80 | High Selectivity |
| MEK3 | No Appreciable Activity | > 80 | High Selectivity |
| MEK4 | No Appreciable Activity | > 80 | High Selectivity |
| MEK5 | No Appreciable Activity | > 80 | High Selectivity |
| MEK6 | No Appreciable Activity | > 80 | High Selectivity |
| p38α | No Appreciable Activity | Not specified | High Selectivity |
| p38β | No Appreciable Activity | Not specified | High Selectivity |
| JNK1 | No Appreciable Activity | Not specified | High Selectivity |
| JNK2 | No Appreciable Activity | Not specified | High Selectivity |
| JNK3 | No Appreciable Activity | Not specified | High Selectivity |
| FLT3 | No Appreciable Activity | Not specified | High Selectivity |
Data sourced from a 97-kinase selectivity screen.[1]
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug discovery. A common and robust method for this is an in vitro kinase panel screen. The general protocol for such a screen is outlined below.
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a broad panel of purified kinases.
Materials:
-
Test compound (this compound)
-
A panel of purified, recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in conjunction with ADP detection reagents)
-
Multi-well plates (e.g., 384-well)
-
Detection reagents and instrumentation (e.g., scintillation counter for radiometric assays, or a luminometer for ADP-Glo™ type assays)
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO. Serial dilutions are then made to achieve a range of concentrations for IC₅₀ determination.
-
Reaction Setup: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of a microplate.
-
Inhibitor Addition: The test compound at various concentrations is added to the wells. A control with vehicle (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value for each specific kinase to ensure accurate IC₅₀ determination.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., room temperature or 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In other formats, like the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: General workflow for in vitro kinase selectivity profiling.
References
Comparative Analysis of DK2403 Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia
A Head-to-Head Look at a Novel MAP2K7 Inhibitor Against Alternative Therapies in Primary T-ALL Samples
In the landscape of T-cell acute lymphoblastic leukemia (T-ALL), a relentless hematologic malignancy, the quest for more effective and targeted therapies is paramount. This guide provides a comparative analysis of DK2403, a novel covalent inhibitor of MAP2K7, against a panel of alternative therapeutic agents. The focus is on the cytotoxic effects of these compounds, with a particular emphasis on their activity in primary T-ALL patient samples, offering a crucial perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), a key component of the JNK signaling pathway. Aberrant activation of this pathway has been implicated in the pathology of T-ALL.[1][2][3] This guide summarizes the available preclinical data on this compound and compares its cytotoxic efficacy with other MAP2K7/JNK pathway inhibitors, standard chemotherapy agents, and other targeted therapies currently used or under investigation for T-ALL. While data on this compound in primary T-ALL samples remains limited in publicly accessible literature, this comparison leverages available data from T-ALL cell lines and primary cells for alternative compounds to provide a comprehensive overview.
Comparative Cytotoxicity in T-ALL
The following tables summarize the cytotoxic activity of this compound and its alternatives in T-ALL cell lines and primary patient samples. The data is presented as IC50 values (the half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity (IC50) of MAP2K7/JNK Pathway Inhibitors in T-ALL Cell Lines
| Compound | Target | T-ALL Cell Line | IC50 | Reference |
| This compound | MAP2K7 | RPMI-8402 | 2.9 µM | [Probechem] |
| This compound | MAP2K7 | ALL-SIL | 1.1 µM | [Probechem] |
| 5Z-7-oxozeaenol | MAP2K7 | Various T-ALL cell lines | 0.2 - 1.1 µM | [4] |
| JNK-IN-8 | JNK | Various T-ALL cell lines | >10 µM | [3] |
Table 2: Cytotoxicity (IC50) of Standard Chemotherapy and Targeted Therapies in T-ALL Cell Lines and Primary Samples
| Compound | Target | Cell Type | IC50 | Reference |
| Nelarabine | DNA Synthesis | T-ALL Cell Lines (sensitive) | 2 - 5.5 µM | [Nelarabine-study] |
| Bortezomib | Proteasome | T-ALL Cell Lines | ~10 nM | [Bortezomib-study] |
| Bortezomib | Proteasome | Primary Leukemia Cells | Average 23 nM (range 10-30 nM) | [Bortezomib-study] |
| Venetoclax | BCL-2 | LOUCY (ETP-ALL cell line) | 0.15 µM | [Venetoclax-study] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the this compound signaling pathway and a general workflow for assessing cytotoxicity in primary T-ALL samples.
Caption: this compound signaling pathway in T-ALL.
Caption: Experimental workflow for cytotoxicity testing.
Experimental Protocols
1. Isolation and Culture of Primary T-ALL Cells
Primary T-ALL patient bone marrow or peripheral blood samples are processed to isolate mononuclear cells.[5] This is typically achieved through density gradient centrifugation using a medium like Ficoll-Paque. The isolated cells, which are enriched for leukemic blasts, are then washed and resuspended in a suitable cell culture medium, such as RPMI-1640, supplemented with fetal bovine serum, antibiotics, and sometimes cytokines to support cell viability.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Plating: Primary T-ALL cells are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Compound Addition: The test compounds (this compound or alternatives) are serially diluted to various concentrations and added to the wells. Control wells with untreated cells and vehicle controls are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, MTT reagent is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability at each drug concentration relative to the untreated control. These values are then used to determine the IC50 of the compound.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: T-ALL cells are treated with the test compounds at concentrations around their IC50 values for a specified period (e.g., 24-48 hours).
-
Cell Staining: After treatment, the cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Conclusion
This compound, as a potent and selective MAP2K7 inhibitor, represents a promising targeted therapy for T-ALL. The available data from cell line studies indicate its cytotoxic efficacy is comparable to or, in some cases, superior to other JNK pathway inhibitors. To fully validate its potential and to provide a more direct comparison with established and emerging therapies, further studies demonstrating the cytotoxic effects of this compound in primary T-ALL patient samples and in vivo patient-derived xenograft models are crucial. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations and a valuable resource for the scientific community dedicated to advancing T-ALL treatment.
References
- 1. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
- 3. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of MAP2K7 Induces Apoptosis and Cell Cycle Arrest in T-Cell Acute Lymphoblastic Leukemia | Semantic Scholar [semanticscholar.org]
- 5. The Molecular Subtype of Adult Acute Lymphoblastic Leukemia Samples Determines the Engraftment Site and Proliferation Kinetics in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Next-Generation MAP2K7 Inhibitor DK2403 versus First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of DK2403, a highly potent and selective covalent inhibitor of Mitogen-activated Protein Kinase Kinase 7 (MAP2K7), in comparison to earlier, first-generation inhibitors. This guide provides a detailed examination of its superior performance, supported by preclinical data, and outlines the experimental methodologies for key assays.
Mitogen-activated protein kinase kinase 7 (MAP2K7), also known as MKK7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of the MAP2K7-JNK pathway has been linked to several diseases, most notably pediatric T-cell acute lymphoblastic leukemia (T-ALL).[2] This has spurred the development of small molecule inhibitors targeting MAP2K7. This guide compares the novel, next-generation inhibitor this compound to first-generation MAP2K7 inhibitors, highlighting its advancements in potency, selectivity, and potential as a therapeutic agent.
Executive Summary of Comparative Performance
This compound represents a significant leap forward in the development of MAP2K7 inhibitors. Unlike its predecessors, which often suffered from lower potency and poor selectivity, this compound is a highly potent and selective covalent inhibitor. It engages a unique cysteine residue (Cys218) within the ATP-binding site of MAP2K7, leading to irreversible inhibition.[2][3] This targeted approach translates to superior performance in preclinical models of T-ALL, demonstrating marked cytotoxicity against cancer cell lines at nanomolar concentrations.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing this compound with representative first-generation MAP2K7 inhibitors, 5Z-7-oxozeaenol and AST-487.
| Inhibitor | Type | Mechanism of Action | MAP2K7 IC50 | Key Off-Targets | Reference |
| This compound | Covalent | Covalently binds to Cys218 | 10 nM | EGFR | [2][3] |
| 5Z-7-oxozeaenol | Covalent | Covalently binds to Cys218 | 1.3 µM | TAK1, other kinases | [2][4] |
| AST-487 | Reversible | Multi-kinase inhibitor | 260 nM | FLT3, KDR, c-Kit, c-Abl | [2][5] |
Table 1: Comparison of In Vitro Potency and Selectivity. this compound exhibits significantly greater potency against MAP2K7 compared to first-generation inhibitors. Its high selectivity, with EGFR as the only significant off-target kinase identified in a panel of 97 kinases, marks a substantial improvement over the promiscuous nature of earlier compounds.[2]
| Inhibitor | T-ALL Cell Line | Cytotoxicity IC50 | Reference |
| This compound | RPMI-8402 | 2.9 µM | [3] |
| ALL-SIL | 1.1 µM | [3] | |
| 5Z-7-oxozeaenol | T-ALL cell lines | 0.2 - 1.1 µM | [6] |
| JNK-IN-8 (JNK inhibitor for comparison) | Molt3, Jurkat, KOPT-K1 | >10 µM | [4] |
Table 2: Comparison of Cytotoxicity in T-ALL Cell Lines. this compound demonstrates potent cytotoxic effects in T-ALL cell lines.[3] Notably, the cytotoxicity of 5Z-7-oxozeaenol, while in a similar micromolar range, is likely confounded by its inhibition of other kinases.[2] The significantly lower potency of a direct JNK inhibitor, JNK-IN-8, suggests that upstream inhibition of MAP2K7 by a potent molecule like this compound may be a more effective therapeutic strategy.[4]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is crucial to visualize the MAP2K7 signaling pathway and the experimental workflows used to characterize these inhibitors.
Caption: The MAP2K7-JNK Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the evaluation of MAP2K7 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and first-generation MAP2K7 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MAP2K7.
Materials:
-
Recombinant human MAP2K7 enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate for MAP2K7
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, 5Z-7-oxozeaenol, AST-487) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified MAP2K7 and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MAP2K7. Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of ADP produced is proportional to the kinase activity. The signal will decrease with increasing inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., RPMI-8402, ALL-SIL)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the T-ALL cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a MAP2K7 inhibitor in a T-ALL mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
T-ALL cell line (e.g., CCRF-CEM) or patient-derived xenograft (PDX) cells
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject approximately 5-10 x 10^6 T-ALL cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
For systemic models, inject the cells intravenously.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Conclusion
This compound represents a significant advancement over first-generation MAP2K7 inhibitors. Its high potency, remarkable selectivity, and robust cytotoxic effects in T-ALL cell lines underscore its potential as a valuable research tool and a promising candidate for further therapeutic development. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of novel MAP2K7 inhibitors, paving the way for targeted therapies in diseases driven by the MAP2K7-JNK signaling pathway.
References
- 1. Pharmacological inhibition of the MAP2K7 kinase in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 4. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
In Vivo Efficacy of DK2403 Compared to Standard T-ALL Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical investigational agent DK2403 with standard therapeutic options for T-cell Acute Lymphoblastic Leukemia (T-ALL). The content is based on currently available data to inform research and development decisions.
Overview of Therapeutic Agents
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy. Standard treatment for newly diagnosed T-ALL typically involves multi-agent chemotherapy regimens.[1][2] For patients with relapsed or refractory disease, options are more limited, with nelarabine (B1678015) being a key approved targeted agent.[3][4] this compound is a novel, investigational covalent inhibitor of MAP2K7, a key kinase in the JNK signaling pathway, which has been identified as a therapeutic target in T-ALL.
Comparative Efficacy Data
Quantitative data on the in vivo efficacy of standard T-ALL therapies are available from clinical trials. As this compound is in the preclinical stage, direct comparative in vivo efficacy data from head-to-head studies is not yet available. The following tables summarize the available clinical trial data for standard therapies and the preclinical rationale for this compound.
Table 1: In Vivo Efficacy of Standard T-ALL Therapies (Clinical Data)
| Therapeutic Regimen | Patient Population | Efficacy Endpoint | Result |
| Augmented Berlin-Frankfurt-Muenster (BFM) Regimen + Nelarabine | Children and Young Adults with Intermediate or High-Risk T-ALL | 5-Year Leukemia-Free Survival | 88.2% (with Nelarabine) vs. 82.1% (without Nelarabine)[1] |
| Augmented BFM Regimen + Nelarabine | Children and Young Adults with Intermediate or High-Risk T-ALL | 5-Year Overall Survival | 90.3% (with Nelarabine) vs. 87.9% (without Nelarabine)[1] |
| Escalating Methotrexate + Nelarabine | Children and Young Adults with T-ALL | 4-Year Disease-Free Survival | 91%[5] |
| Standard Chemotherapy +/- Nelarabine | Children and Young Adults with Moderate or High-Risk T-ALL | 4-Year Leukemia-Free Survival | 89% (with Nelarabine) vs. 83% (without Nelarabine)[6] |
| Nelarabine Monotherapy | Adults with Relapsed/Refractory T-ALL/T-LBL | Complete Remission Rate | 31%[3] |
| Nelarabine Monotherapy | Adults with Relapsed/Refractory T-ALL/T-LBL | Overall Response Rate | 54%[3] |
Table 2: Preclinical Profile of this compound
| Investigational Agent | Target | Mechanism of Action | Preclinical In Vivo Rationale |
| This compound | MAP2K7 | Covalent inhibitor of MAP2K7, leading to decreased phosphorylation of JNK and its downstream targets (e.g., c-Jun, ATF2). | The MAP2K7/JNK pathway is aberrantly activated in T-ALL, particularly in cases with epigenetic silencing of the KLF4 gene.[7][8] Inhibition of JNK, the sole downstream substrate of MAP2K7, has demonstrated anti-leukemic properties in preclinical xenograft models of T-ALL.[7][8] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The therapeutic rationale for this compound is based on the targeted inhibition of the MAP2K7 signaling pathway, which is implicated in the proliferation of T-ALL cells.
References
- 1. mdpi.com [mdpi.com]
- 2. T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nelarabine in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nelarabine for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nelarabine Improves Survival in Young Patients with T-Cell ALL - NCI [cancer.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Inhibition of the MAP2K7-JNK pathway with 5Z-7-oxozeaenol induces apoptosis in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DK2403: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for DK2403 containing detailed disposal instructions from the manufacturer could not be located. The following procedures are based on general best practices for the disposal of cytotoxic and research-grade chemical waste. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and to adhere to all local, state, and federal regulations.
This compound is a highly potent and selective covalent MAP2K7 (MEK7) inhibitor with demonstrated cytotoxicity in various cancer cell lines.[1][2][3] As a cytotoxic compound, all waste generated from its use must be handled with extreme care to ensure the safety of laboratory personnel and to prevent environmental contamination.
Key Characteristics of this compound for Disposal Consideration
The following table summarizes the pertinent physicochemical properties of this compound for developing a comprehensive disposal plan.
| Property | Value | Implication for Disposal |
| Chemical Name | N-(3-((6-(benzylamino)pyrimidin-4-yl)oxy)phenyl)-2-chloroacetamide | The presence of chlorinated and nitrogenous compounds may require specific incineration conditions. |
| Molecular Formula | C19H17ClN4O2 | Indicates the elemental composition for waste profiling. |
| Appearance | Solid powder | Requires careful handling to avoid generating dust. |
| Solubility | Soluble in DMSO | DMSO solutions require special disposal considerations due to the solvent's ability to penetrate the skin. |
| Biological Activity | Cytotoxic MAP2K7 inhibitor | All waste must be treated as cytotoxic, requiring segregation and specialized disposal methods.[1][4][5][6] |
Experimental Protocols: General Waste Handling
All experimental procedures involving this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure. Personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses, should be worn at all times.
Disposal Procedures
The proper disposal of this compound waste requires segregation into different streams based on the physical form and nature of the contamination.
Unused or Expired Solid this compound
Solid this compound waste must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Container: Keep the compound in its original, tightly sealed container. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled container.
-
Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste," "Cytotoxic Chemical," and the full chemical name "this compound."
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company. Incineration is the preferred method for cytotoxic waste.[4]
This compound in DMSO Solution
Solutions of this compound in Dimethyl Sulfoxide (DMSO) must be treated as hazardous liquid waste. DMSO's ability to penetrate the skin makes it a vehicle for rapid absorption of dissolved toxic substances.[7]
Step-by-Step Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle). Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Cytotoxic Chemical Waste," "this compound," and "DMSO."
-
Storage: Keep the container tightly sealed and store it in a designated hazardous waste accumulation area with secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS department for collection and disposal.
Contaminated Laboratory Materials
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[4][5] This includes, but is not limited to:
-
Personal Protective Equipment (PPE) such as gloves and disposable lab coats
-
Pipette tips and serological pipettes
-
Culture flasks, plates, and tubes
-
Wipes and absorbent pads used for cleaning spills
Step-by-Step Procedure:
-
Segregation: At the point of generation, segregate all contaminated solid waste into a designated, clearly marked cytotoxic waste container. This is typically a puncture-resistant container lined with a distinctive colored bag (e.g., yellow or purple).
-
Sharps: All contaminated sharps (e.g., needles, scalpel blades) must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
Labeling: The container must be labeled with the universal biohazard symbol and the words "Cytotoxic Waste."
-
Storage: Once the container is full, seal it securely and store it in the designated hazardous waste area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste stream for cytotoxic materials, which typically involves incineration.[4]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. uwaterloo.ca [uwaterloo.ca]
Essential Safety and Operational Guide for Handling DK2403
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical information for the handling and disposal of DK2403, a potent and selective MAP2K7 inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.
Logistical and Safety Information at a Glance
All quantitative data regarding the storage, handling, and properties of this compound are summarized in the table below for immediate reference.
| Parameter | Value | Source |
| Chemical Name | N-(3-((6-(benzylamino)pyrimidin-4-yl)oxy)phenyl)-2-chloroacetamide | [1] |
| CAS Number | 2902651-64-1 | |
| Molecular Formula | C19H17ClN4O2 | [1] |
| Molecular Weight | 368.82 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk.
Core PPE Requirements:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing.
Safe Handling and Operational Plan
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, adhering to the temperature guidelines in the table above.[2]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[2]
-
For a stock solution, dissolve this compound in DMSO to the desired concentration (e.g., 10 mM).[1]
3. Experimental Use:
-
When using this compound in experiments, ensure adequate ventilation.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
4. Spills and Accidental Release:
-
In case of a spill, avoid dust formation.[2]
-
Wear appropriate PPE and collect the spilled material using a method that does not generate dust.
-
Place the collected material in a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly.
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2]
-
After Eye Contact: Rinse with water for at least 15 minutes. Consult a physician.[2]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not allow the chemical to enter drains or water systems.[2]
-
Keep the chemical in suitable, closed containers for disposal.[2]
Experimental Protocol: Cellular Assay for MAP2K7 Inhibition
The following is a detailed methodology for a typical cell-based assay to evaluate the efficacy of this compound, based on published research.[3][4]
Objective: To determine the IC50 of this compound in T-cell acute lymphoblastic leukemia (T-ALL) cell lines by measuring cell viability.
Materials:
-
T-ALL cell lines (e.g., JURKAT, KOPT-K1, RPMI-8402, ALL-SIL)[3][4]
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell culture medium and supplements
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the T-ALL cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. The final concentrations should span a range appropriate to determine the IC50 (e.g., from low nanomolar to high micromolar). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway and Workflow Diagrams
This compound Handling Workflow
A flowchart outlining the key steps for safely handling this compound.
MAPK Signaling Pathway Inhibition by this compound
This compound selectively inhibits MAP2K7, blocking downstream signaling.
References
- 1. This compound | MAP2K7 inhibitor Cat.No: | Probechem Biochemicals [probechem.com]
- 2. targetmol.com [targetmol.com]
- 3. Pharmacological inhibition of the MAP2K7 kinase in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological inhibition of the MAP2K7 kinase in human disease [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
